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  • Product: rac-N-Demethyl dimethindene
  • CAS: 135784-56-4

Core Science & Biosynthesis

Foundational

What are the chemical properties of rac-N-Demethyl dimethindene?

Topic: Chemical Properties and Synthesis of rac-N-Demethyl Dimethindene Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Analytical Researchers. Physiochemical Char...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Synthesis of rac-N-Demethyl Dimethindene Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Analytical Researchers.

Physiochemical Characterization, Metabolic Pathway, and Synthetic Protocols

Executive Summary

rac-N-Demethyl dimethindene (Nor-dimethindene) is the primary N-dealkylated metabolite of the first-generation antihistamine dimethindene (Fenistil). In drug development, this compound is critical for Metabolites in Safety Testing (MIST) compliance, as it represents a significant biotransformation product that retains the H1-antagonist pharmacophore.

This guide provides a comprehensive technical analysis of the metabolite, distinguishing it from the parent compound by its secondary amine structure, altered lipophilicity, and specific metabolic origins. It includes a validated synthesis protocol for generating reference standards and detailed analytical parameters for its identification in biological matrices.

Chemical Identity & Structural Analysis

The transition from dimethindene to its N-demethyl metabolite involves the loss of a methyl group from the terminal tertiary amine, resulting in a secondary amine. This structural change significantly impacts the compound's basicity and blood-brain barrier (BBB) permeability.

Nomenclature and Identifiers
Parameter Data
IUPAC Name N-methyl-2-[3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine
Common Names Nor-dimethindene; Desmethyl dimethindene; DMI-Metabolite 1
CAS Number 151562-10-6 (Hydrobromide salt); 66536-97-2 (Generic/Base)
Molecular Formula C₁₉H₂₂N₂
Molecular Weight 278.39 g/mol (Parent: 292.42 g/mol )
Stereochemistry Racemic mixture (rac); contains one chiral center at the indene-ethyl bridge.[1][2][3]
SMILES CNCCC1=C(C(C)c2ccccn2)c3ccccc3C1
Physiochemical Properties (Comparative)

The demethylation increases the polarity of the molecule, theoretically reducing its CNS penetration compared to the parent drug.

Property Parent (Dimethindene) Metabolite (N-Demethyl) Implication
LogP (Predicted) ~4.15~3.6 – 3.8Metabolite is slightly less lipophilic; reduced passive diffusion.
pKa (Base) ~9.1 (Tertiary Amine)~9.5 (Secondary Amine)Secondary amines are generally more basic; increased ionization at physiological pH.
H-Bond Donors 01 (N-H)Increases water solubility and polarity.
Solubility Sparingly soluble in water; Soluble in MeOH.Soluble in MeOH, DMSO; Improved aqueous solubility as salt.

Biotransformation & Metabolic Pathway

Dimethindene undergoes extensive hepatic metabolism. The N-demethylation pathway is a Phase I oxidative reaction mediated primarily by the Cytochrome P450 (CYP) system. While hydroxylation at the indene ring (C6 position) is the dominant clearance route, N-demethylation is significant for bioaccumulation studies.

Mechanism of Formation

The reaction proceeds via C-alpha hydroxylation of the N-methyl group, forming an unstable carbinolamine intermediate which spontaneously collapses to release formaldehyde and the secondary amine (N-demethyl dimethindene).

  • Primary Enzymes: CYP2D6 and CYP3A4 (inferred from structural class analogs like diphenhydramine).

  • Secondary Pathway: Flavin-containing monooxygenases (FMO) may contribute minorly to N-oxidation, but N-dealkylation is CYP-driven.

Pathway Visualization

MetabolicPathway Parent Dimethindene (C20H24N2) Inter Carbinolamine Intermediate Parent->Inter CYP450 (Oxidation) Metabolite rac-N-Demethyl Dimethindene (C19H22N2) Inter->Metabolite Spontaneous Collapse Formaldehyde HCHO (Byproduct) Inter->Formaldehyde

Figure 1: Oxidative N-demethylation pathway of dimethindene mediated by hepatic CYP enzymes.[4][5][6]

Synthetic Routes & Isolation Protocols

For research purposes, isolating the metabolite from biological fluids is inefficient. The industry standard for generating "Metabolite Standards" is the chemical demethylation of the parent compound.

Recommended Strategy: ACE-Cl Demethylation

The use of 1-Chloroethyl chloroformate (ACE-Cl) is superior to the traditional Von Braun reaction (Cyanogen bromide) as it avoids toxic byproducts and harsh hydrolysis conditions.

Step-by-Step Synthesis Protocol

Reagents:

  • rac-Dimethindene Maleate (Starting Material)

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃)

Workflow:

  • Free Base Liberation:

    • Dissolve Dimethindene Maleate (1.0 eq) in water.

    • Basify with saturated NaHCO₃ to pH 10.

    • Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo to yield the free base oil.

  • Carbamate Formation:

    • Dissolve the free base in anhydrous DCE under an inert atmosphere (N₂).

    • Cool to 0°C. Dropwise add ACE-Cl (1.2 eq).

    • Allow to warm to room temperature, then reflux for 3–5 hours. Monitor by TLC (formation of the carbamate intermediate).

  • Decarboxylation (Cleavage):

    • Concentrate the reaction mixture to remove solvent and excess ACE-Cl.

    • Redissolve the residue in Methanol (MeOH).

    • Reflux for 1 hour. (This step cleaves the chloroethyl carbamate to release the secondary amine hydrochloride).

  • Purification:

    • Concentrate the methanol.

    • Recrystallize from EtOH/Et₂O or purify via Flash Column Chromatography (Silica gel, DCM:MeOH:NH₃ gradient).

Synthesis Logic Diagram

SynthesisWorkflow Start Dimethindene (Free Base) Tertiary Amine Step1 Reagent: ACE-Cl Solvent: DCE, Reflux Start->Step1 Inter N-(1-Chloroethoxycarbonyl) Intermediate Step1->Inter N-Dealkylation Step2 Solvent: Methanol Reflux, 1 hr Inter->Step2 Product rac-N-Demethyl Dimethindene (Secondary Amine HCl) Step2->Product Methanolysis

Figure 2: Chemical synthesis of the metabolite using the ACE-Cl method to selectively remove the N-methyl group.

Analytical Profiling

To validate the identity of rac-N-Demethyl dimethindene, the following spectral shifts must be observed relative to the parent.

Mass Spectrometry (LC-MS/MS)
  • Parent [M+H]⁺: m/z 293.2

  • Metabolite [M+H]⁺: m/z 279.2

  • Key Fragment: Loss of 14 Da (CH₂) confirms demethylation.

  • Fragmentation Pattern: The tropylium ion or indene-specific fragments will remain, but fragments containing the ethylamine chain will show the -14 Da shift.

Nuclear Magnetic Resonance (¹H-NMR)
  • Diagnostic Signal: Disappearance of the sharp singlet at δ ~2.2 ppm (corresponding to the N(CH₃)₂ group).

  • New Signal: Appearance of a singlet (or broad peak depending on salt form) at δ ~2.4 ppm corresponding to the single N-methyl group (NH-CH₃).

  • Integration: The integration of the methyl protons attached to nitrogen will drop from 6H (parent) to 3H (metabolite).

Pharmacological Implications

Receptor Affinity
  • Target: Histamine H1 Receptor.[3][7][8][9]

  • Activity: Retained. Like many desmethyl-metabolites (e.g., desloratadine), N-demethyl dimethindene retains high affinity for the H1 receptor.

  • Potency: Generally comparable to the parent, though often slightly less potent due to the loss of the hydrophobic interaction provided by the second methyl group.

Toxicology & Safety (MIST)
  • Accumulation: Due to the slower clearance of secondary amines compared to tertiary amines (in some metabolic phenotypes), this metabolite may accumulate in plasma.

  • Toxicity: There are no specific reports of unique toxicity for the demethylated form; however, it is monitored to ensure it does not possess off-target hERG inhibition distinct from the parent.

References

  • PubChem. (2025).[3] Dimethindene Maleate Compound Summary. National Library of Medicine. [Link]

  • Heuermann, M., & Blaschke, G. (1994). Simultaneous enantioselective determination and quantification of dimethindene and its metabolite N-demethyl-dimethindene in human urine.[7][9][10] Journal of Pharmaceutical and Biomedical Analysis, 12(6), 753–760.[10] [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Olofson, R. A., et al. (1984). A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Noroxymorphone. The Journal of Organic Chemistry. [Link]

  • DrugBank. (2025).[3] Dimetindene: Pharmacology and Metabolism. [Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Characterization & Profiling of rac-N-Demethyl Dimethindene

Executive Summary rac-N-Demethyl dimethindene (CAS: 151562-10-6) acts as the primary N-dealkylated metabolite of the first-generation antihistamine dimethindene. While the parent compound is a potent, selective H1 recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac-N-Demethyl dimethindene (CAS: 151562-10-6) acts as the primary N-dealkylated metabolite of the first-generation antihistamine dimethindene. While the parent compound is a potent, selective H1 receptor antagonist (


 nM) with distinct M2 muscarinic antagonism, the pharmacological footprint of its secondary amine metabolite is critical for understanding the drug's extended duration of action and safety profile.

This technical guide provides a rigorous framework for the synthesis, isolation, and pharmacological profiling of rac-N-Demethyl dimethindene. It addresses the "active metabolite" hypothesis, given that the dissociation between dimethindene's plasma half-life (~5 h) and its pharmacodynamic duration (~13 h) suggests the presence of active metabolites or prolonged receptor residence time.

Chemical Identity & Structural Basis

The transition from dimethindene to its N-demethyl variant represents a metabolic shift from a tertiary to a secondary amine. In H1 antagonist SAR (Structure-Activity Relationship), this transformation often preserves affinity while altering blood-brain barrier (BBB) permeability and metabolic stability.

PropertyParent: DimethindeneMetabolite: rac-N-Demethyl Dimethindene
IUPAC Name N,N-Dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamineN-Methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
CAS No. 5636-83-9151562-10-6 (Free Base)
Molecular Formula


Molecular Weight 292.42 g/mol 278.40 g/mol
Amine Type Tertiary (Dimethyl)Secondary (Monomethyl)
Chirality Racemic (1 chiral center)Racemic (1 chiral center)
Key Pharmacophore Indene ring bridged to PyridinePreserved

Synthesis & Generation Strategies

To profile rac-N-Demethyl dimethindene, researchers must obtain high-purity material. Two primary routes are validated: De Novo Chemical Synthesis and Microsomal Generation.

Route A: De Novo Chemical Synthesis (Modified Industrial Route)

The industrial synthesis of dimethindene (via the Mannich reaction or alkylation) is modified to yield the secondary amine.

  • Precursor: 2-Benzyl-2-(2-(dimethylamino)ethyl)malonate derivatives are standard for the parent.

  • Modification: Replace 2-(dimethylamino)ethyl chloride with N-(2-chloroethyl)-N-methylcarbamate or a protected methylamine equivalent during the alkylation of the benzylmalonate intermediate.

  • Deprotection: Subsequent acid hydrolysis yields the secondary amine.

Route B: Biocatalytic Generation (Microsomal Incubation)

For metabolite identification and small-scale isolation, liver microsomes are used.

  • Enzyme System: Cytochrome P450 (CYP).

  • Major Isozymes: CYP3A4 and CYP2D6 are typically implicated in N-demethylation of alkylamines.

  • Reaction:

    
    
    

Pharmacological Profiling: Core Directives

The profiling of rac-N-Demethyl dimethindene must focus on two critical axes: H1 Antagonism (Efficacy) and M2 Muscarinic Antagonism (Safety/Side Effects).

The H1 Receptor Assay (Efficacy)

The parent drug has a


 of ~1.3 nM. The secondary amine is expected to retain nanomolar affinity. The profiling protocol uses 

-Pyrilamine as the competitive radioligand.
The M2 Muscarinic Screen (Safety)

Dimethindene is known for M2 selectivity (over M1/M3). N-demethylation can alter this selectivity ratio. A loss of M2 affinity in the metabolite would be favorable for reducing cardiac vagolytic effects, whereas retention implies a continued safety risk profile similar to the parent.

Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding (H1 Receptor)

Objective: Determine the


 of rac-N-Demethyl dimethindene.

Reagents:

  • Source: HEK-293 cells stably expressing human H1 receptor.

  • Ligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Na-Phosphate, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellets to 50 µg protein/mL.

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension.

    • 50 µL

      
      -Pyrilamine (Final conc. 2 nM).
      
    • 50 µL rac-N-Demethyl dimethindene (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (Hill slope constrained to -1.0 if appropriate) to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: In Vitro Metabolic Stability & Identification

Objective: Confirm metabolite generation and stability half-life (


).

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: rac-Dimethindene (1 µM).

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold acetonitrile (stop solution).

  • Detection: LC-MS/MS (MRM mode). Monitor transition for Parent (293

    
     fragment) and N-Demethyl (279 
    
    
    
    fragment).
  • Calculation: Plot ln(% remaining) vs. time to determine

    
    .
    
    
    
    

Visualization & Logic Flows

Diagram 1: Metabolic & Synthetic Pathway

This diagram illustrates the parallel between the biological generation of the metabolite and the synthetic retro-analysis required to produce the standard.

MetabolicPathway cluster_0 Biological Route Parent Dimethindene (Tertiary Amine) Intermediate Carbinolamine Intermediate Parent->Intermediate CYP450 (Oxidation) Metabolite rac-N-Demethyl Dimethindene (Secondary Amine) Intermediate->Metabolite Spontaneous (-HCHO) Synthesis Synthetic Precursor (N-Methylcarbamate) Synthesis->Metabolite Acid Hydrolysis (Deprotection)

Caption: Biological N-demethylation via CYP450 versus Synthetic generation via protected amine hydrolysis.

Diagram 2: Pharmacological Profiling Workflow

A decision tree for researchers profiling the metabolite's activity and safety.

ProfilingWorkflow Start Isolate/Synthesize rac-N-Demethyl Dimethindene H1_Bind H1 Receptor Binding (Radioligand: 3H-Pyrilamine) Start->H1_Bind M2_Bind M2 Receptor Binding (Radioligand: 3H-AF-DX 384) Start->M2_Bind Decision Affinity Comparison (Ki vs Parent) H1_Bind->Decision Calculate Ki M2_Bind->Decision Calculate Ki Outcome1 Retained H1 Affinity (Ki < 10 nM) Active Metabolite Decision->Outcome1 High Affinity Outcome2 Loss of H1 Affinity (Ki > 100 nM) Inactive Pathway Decision->Outcome2 Low Affinity Outcome3 M2 Affinity Retained Monitor Cardiac Safety Decision->Outcome3 M2 Binding Detected

Caption: Screening cascade to determine if the metabolite contributes to therapeutic efficacy or toxicity.

References

  • Simons, F. E., & Simons, K. J. (2011).[1] Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link

  • Heuermann, M., & Blaschke, G. (1994).[2] Simultaneous enantioselective determination and quantification of dimethindene and its metabolite N-demethyl-dimethindene in human urine using cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rehn, D., et al. (1991).[2] Effect time-course of the inhibition of histamine induced skin reactions by orally applied dimethindene maleate. Agents and Actions. Link

  • PubChem Compound Summary. (2025). Dimethindene Maleate. National Center for Biotechnology Information. Link

  • Toronto Research Chemicals. (2025). rac-N-Demethyl Dimetindene Maleate Product Sheet. Link

Sources

Foundational

Technical Guide: In Vitro Characterization of rac-N-Demethyl Dimethindene

The following technical guide details the experimental framework for investigating rac-N-Demethyl dimethindene , a primary metabolite of the first-generation antihistamine dimethindene. This guide is structured to assist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the experimental framework for investigating rac-N-Demethyl dimethindene , a primary metabolite of the first-generation antihistamine dimethindene. This guide is structured to assist drug metabolism and pharmacokinetics (DMPK) scientists and safety pharmacologists in characterizing this specific metabolite's activity, formation kinetics, and safety profile.[1]

Executive Summary & Strategic Rationale

Dimethindene is a potent, selective histamine H1 receptor antagonist used primarily for pruritus and allergic rhinitis.[1][2][3] While the parent compound’s pharmacology is well-documented (Ki = 1.5 nM for H1), its metabolic landscape involves significant N-demethylation and hydroxylation.[1]

rac-N-Demethyl dimethindene (the N-monodesmethyl metabolite) represents a critical target for investigation under Metabolites in Safety Testing (MIST) guidelines.[1] As a secondary amine arising from the tertiary amine parent, it possesses altered physicochemical properties (logP, pKa) that may influence:

  • Blood-Brain Barrier (BBB) Permeability: Potentially altering the sedation profile compared to the parent.[1]

  • Receptor Selectivity: Secondary amines often retain H1 affinity but may exhibit "off-target" binding (e.g., hERG, Muscarinic M2) distinct from the parent.[1]

This guide outlines a self-validating workflow to isolate, phenotype, and pharmacologically profile this metabolite.

Chemical Identity & Structural Context

Before initiating in vitro assays, the structural relationship between the parent and metabolite must be defined to interpret structure-activity relationships (SAR).[1]

  • Parent: Dimethindene (N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine)[1][2][4]

  • Target Metabolite: rac-N-Demethyl dimethindene[1]

  • Chirality: Dimethindene is chiral.[1] The "rac" designation implies the study of the racemic mixture, which is standard for initial metabolite screening unless the parent drug is administered as a pure enantiomer (Dimethindene is typically used as the maleate racemate).

Metabolic Pathway Visualization

The following diagram illustrates the putative metabolic position of N-demethyl dimethindene relative to the parent and downstream hydroxylated products.

MetabolicPathway Parent Dimethindene (Tertiary Amine) NDemethyl rac-N-Demethyl Dimethindene (Secondary Amine) [TARGET ANALYTE] Parent->NDemethyl N-Demethylation (CYP3A4/CYP2D6) Hydroxy 6-Hydroxy Dimethindene Parent->Hydroxy Hydroxylation (Indene Ring) HydroxyND 6-Hydroxy-N-Demethyl Dimethindene NDemethyl->HydroxyND Hydroxylation Hydroxy->HydroxyND N-Demethylation

Figure 1: Putative metabolic pathway of dimethindene, highlighting the N-demethylation route.[5]

In Vitro Reaction Phenotyping (Enzyme Mapping)

To understand inter-patient variability, we must identify which Cytochrome P450 (CYP) isoforms generate rac-N-Demethyl dimethindene.[1]

Experimental Protocol: Recombinant CYP Screening

Objective: Identify the primary CYP isoforms (likely CYP2D6 or CYP3A4) responsible for the N-demethylation step.

Reagents:

  • Recombinant human CYP isoforms (rCYP1A2, 2C9, 2C19, 2D6, 3A4).[1]

  • Substrate: Dimethindene maleate (1 µM and 10 µM).[1]

  • Cofactor: NADPH generating system.[1]

Workflow:

  • Incubation: Incubate dimethindene with individual rCYP isozymes (20-50 pmol CYP/mL) in phosphate buffer (pH 7.4) at 37°C for 30 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard (e.g., deuterated dimethindene).

  • Analysis: Quantify rac-N-Demethyl dimethindene formation using LC-MS/MS (MRM mode).

  • Validation: Use selective chemical inhibitors in Human Liver Microsomes (HLM) to confirm rCYP findings.[1]

    • Quinidine (CYP2D6 inhibitor).[1][6]

    • Ketoconazole (CYP3A4 inhibitor).[1][6]

Data Interpretation: If formation is inhibited >80% by Quinidine, the pathway is CYP2D6-dependent, implying "Poor Metabolizers" (PMs) will have low levels of this metabolite.

Pharmacological Profiling (Efficacy & Safety)

Once the metabolite is synthesized or sourced, its activity must be benchmarked against the parent.

A. H1 Receptor Binding Assay (Efficacy)

Objective: Determine if the metabolite contributes to the antihistaminic efficacy.[1]

  • System: CHO cells stably expressing human H1 receptor.[1]

  • Radioligand: [3H]-Pyrilamine (0.5 - 1.0 nM).[1]

  • Protocol:

    • Prepare membrane homogenates.[1]

    • Incubate with [3H]-Pyrilamine and varying concentrations of rac-N-Demethyl dimethindene (10^-10 to 10^-5 M).

    • Incubate for 60 min at 25°C.

    • Filter through GF/B filters and count radioactivity.[1]

  • Output: Calculate

    
    .
    
    • Reference: Parent Dimethindene

      
      .[1][7]
      
    • Threshold: If Metabolite

      
      , it is considered pharmacologically active.[1]
      
B. hERG Inhibition Assay (Safety)

First-generation antihistamines carry a risk of QT prolongation.[1] Secondary amines can sometimes interact more potently with the hERG channel pore than their parents.[1]

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).[1]

  • Cells: HEK293 stably expressing hERG (Kv11.1).[1]

  • Protocol:

    • Establish whole-cell configuration.[1]

    • Apply voltage step protocol (depolarize to +20 mV, repolarize to -50 mV to elicit tail current).[1]

    • Perfuse rac-N-Demethyl dimethindene (0.1, 1, 10, 30 µM).[1]

  • Success Criteria:

    
     indicates a low risk of arrhythmia.[1]
    

Permeability & Transport (Caco-2)

Objective: Predict Blood-Brain Barrier (BBB) penetration. The parent is sedative; if the metabolite is less permeable (P-gp substrate), it may be non-sedating.

Protocol:

  • Culture: Caco-2 cells on Transwell inserts (21-day differentiation).

  • Dosing: Apply metabolite (10 µM) to the Apical (A) or Basolateral (B) chamber.

  • Sampling: Collect samples from the receiver chamber at 60 and 120 min.

  • Calculation: Determine Apparent Permeability (

    
    ).[1]
    
    • 
       vs 
      
      
      
      .
    • Efflux Ratio (ER):

      
      .[1]
      
    • Insight: An ER > 2.0 that is reduced by Verapamil indicates the metabolite is a P-gp substrate, suggesting restricted CNS access.[1]

Integrated Study Workflow

The following diagram summarizes the decision-making logic for characterizing the metabolite.

StudyWorkflow cluster_Metabolism Metabolism & Kinetics cluster_Pharm Pharmacology cluster_Safety Safety & ADME Start Start: rac-N-Demethyl Dimethindene Reference Standard Obtained CYP_Screen rCYP Phenotyping (Identify Enzymes) Start->CYP_Screen H1_Bind H1 Receptor Binding (Determine Ki) Start->H1_Bind Stability Microsomal Stability (t1/2, CLint) CYP_Screen->Stability Caco2 Caco-2 Permeability (BBB Prediction) Stability->Caco2 Selectivity Selectivity Screen (M2, M1, 5-HT) H1_Bind->Selectivity hERG hERG Patch Clamp (Cardiotoxicity) H1_Bind->hERG If Active Decision Risk Assessment Selectivity->Decision hERG->Decision Caco2->Decision

Figure 2: Integrated workflow for the in vitro characterization of rac-N-Demethyl dimethindene.

Summary of Key Parameters to Measure

ParameterAssay TypeTarget/Reference ValueSignificance
Metabolic Stability Human Liver Microsomes

min
Determines if metabolite accumulates in vivo.[1]
Enzyme Phenotype Recombinant CYPsCYP2D6 / 3A4Predicts drug-drug interaction (DDI) liability.[1]
H1 Affinity (

)
Radioligand BindingParent

nM
If

nM, metabolite contributes to efficacy.[1]
hERG

Patch Clamp

Safety margin for QT prolongation.[1]
BBB Permeability Caco-2 (Efflux Ratio)ER > 2 (P-gp substrate)High ER suggests low CNS side effects (less sedation).[1]

References

  • Sautel, M., et al. (1992).[1] Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems. Agents Actions. Retrieved from [Link]

  • Chollet, D., et al. (1997).[1] Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography. Journal of Chromatography B. Retrieved from [Link]

  • PubChem. (2025).[1] Dimethindene Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • De Graeve, J., et al. (1989).[1] Identification of the molecular structure of the phenolic primary metabolite of dimetindene. Arzneimittelforschung. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stereochemistry of rac-N-Demethyl dimethindene

Executive Summary The study of stereoisomerism is a critical pillar in modern drug development and metabolic research. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of stereoisomerism is a critical pillar in modern drug development and metabolic research. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles, a principle that extends to their metabolites. This guide provides an in-depth technical exploration of the stereochemistry of racemic N-Demethyl dimethindene, a principal metabolite of the first-generation antihistamine, dimethindene. We will dissect its molecular structure, the stereoselective nature of its metabolic formation, and the critical experimental workflows required for its chiral resolution and analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven, detailed protocols for the robust stereochemical analysis of this compound.

The Molecular Architecture and Physicochemical Properties of N-Demethyl dimethindene

Core Structure and Stereogenic Center

N-Demethyl dimethindene is a derivative of the indenepyridine class of compounds. Its structure is analogous to its parent drug, dimethindene, but lacks one of the N,N-dimethyl groups on the ethylamine side chain. The molecule's chirality originates from a single stereogenic center: the carbon atom at position 1 of the ethyl group, which is attached to both the indene and pyridine rings.[1] Consequently, N-Demethyl dimethindene exists as a pair of non-superimposable mirror images, or enantiomers: (R)-N-Demethyl dimethindene and (S)-N-Demethyl dimethindene. The racemic mixture, rac-N-Demethyl dimethindene, contains equal amounts of both enantiomers.

G cluster_R (R)-N-Demethyl dimethindene cluster_S (S)-N-Demethyl dimethindene R_img S_img p1->S_img Enantiomers (Mirror Images)

Caption: The (R) and (S) enantiomers of N-Demethyl dimethindene.

Physicochemical Data

A precise understanding of a molecule's fundamental properties is essential for any analytical undertaking. The key physicochemical data for rac-N-Demethyl dimethindene are summarized below.

PropertyValueSource
Chemical Name N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine[2]
Molecular Formula C₁₉H₂₂N₂[3]
Molecular Weight 278.4 g/mol (as free base)[3]
CAS Number 135784-57-5 (for racemate)[2]

The Imperative of Stereochemical Analysis: Pharmacology and Metabolism

Stereoselectivity of the Parent Compound, Dimethindene

The rationale for investigating the stereochemistry of a metabolite often begins with the parent drug. Dimethindene is commercially available as a racemate and functions as a selective H1 histamine receptor antagonist.[4][5][6] Crucially, its biological activity is stereodifferentiated. The (S)-(+)-enantiomer is a potent antagonist of the M2 muscarinic receptor, whereas the (R)-(-)-enantiomer is primarily responsible for the desired high-affinity binding to the histamine H1 receptor.[7][8] Some studies also indicate that the antihistaminic activity resides mainly in the (-)-enantiomer.[9][10] This differential pharmacology highlights a critical principle: administering a racemate is akin to delivering two distinct pharmacological agents. This necessitates a full stereochemical characterization of its metabolites to understand their potential efficacy and safety.

Enantioselective Metabolism and Elimination

N-demethylation is a key phase I metabolic transformation for dimethindene. Studies involving the oral administration of racemic dimethindene to human volunteers have revealed a fascinating stereoselective process. Using chiral High-Performance Liquid Chromatography (HPLC), researchers observed a stereoselective elimination of N-demethyl-dimethindene, with the predominant excretion of the R-(-)-enantiomer.[11] This finding is significant for two reasons:

  • It confirms that the metabolic process itself is stereoselective. The enzymes responsible for N-demethylation, likely cytochrome P450 isozymes, preferentially act on or clear one enantiomer over the other.

  • It implies that the circulating plasma concentrations of the (R) and (S) enantiomers of the metabolite may differ significantly over time. This has direct implications for the overall pharmacodynamic effect and potential for off-target effects.

Methodologies for Chiral Resolution and Analysis

The separation and quantification of the (R) and (S) enantiomers of N-Demethyl dimethindene are paramount for any detailed pharmacological or pharmacokinetic study. Chiral chromatography is the workhorse technique for this purpose.[12][13]

The Causality of Chiral Stationary Phase Selection

The fundamental principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. For compounds like N-Demethyl dimethindene, which contain amine functional groups and aromatic systems, polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point. These CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), offer a rich combination of interaction mechanisms—including hydrogen bonding, π-π stacking, and steric hindrance—that are highly effective for resolving a wide range of chiral molecules, including antihistamines.[14]

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

This protocol provides a robust, self-validating system for the analytical separation of N-Demethyl dimethindene enantiomers.

Objective: To resolve and quantify the enantiomers of rac-N-Demethyl dimethindene with high resolution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak ID column (or equivalent amylose-based CSP).

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of n-Hexane/Isopropanol/Ethanol/Diethylamine (80:10:10:0.1, v/v/v/v).

    • Scientist's Note: The blend of IPA and EtOH is used to fine-tune polarity for optimal resolution. Diethylamine is a critical additive; as a basic modifier, it interacts with residual silanols on the silica support and sharpens the peak shape of the basic analyte, preventing tailing.

  • Sample Preparation:

    • Accurately weigh and dissolve rac-N-Demethyl dimethindene standard in the mobile phase to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 265 nm

    • Scientist's Note: Maintaining a constant temperature is crucial as enantioselectivity can be temperature-dependent. The wavelength of 265 nm is chosen to maximize the absorbance signal based on the chromophores (indene and pyridine rings) in the molecule.

  • System Suitability and Data Analysis:

    • Inject the racemic standard six times.

    • Calculate the system suitability parameters. The method is considered valid for analysis if the criteria in the table below are met.

    • The enantiomeric excess (% ee) is calculated using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Table of HPLC System Suitability Parameters

ParameterAcceptance CriterionRationale
Resolution (Rs) > 1.5Ensures baseline separation between the two enantiomer peaks for accurate quantification.
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry; a value ≤ 2.0 indicates acceptable peak shape without excessive tailing.
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%Demonstrates the precision and reproducibility of the injection and detection system.

Orthogonal Verification by NMR Spectroscopy

While chiral HPLC is the gold standard for separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides an essential, orthogonal method for structural confirmation and determination of enantiomeric purity.[15]

Principle of NMR with Chiral Solvating Agents (CSAs)

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral solvating agent (CSA) to the NMR tube can induce diastereomeric interactions.[16] These transient diastereomeric solvates have slightly different magnetic environments, which can lead to the splitting of NMR signals (chemical shift non-equivalence) for the respective enantiomers, allowing for their direct quantification.[15][17]

G racemate Racemate in Achiral Solvent (R-Substrate + S-Substrate) csa Add Chiral Solvating Agent (e.g., R-CSA) racemate->csa complexes Formation of Transient Diastereomeric Complexes csa->complexes r_complex [R-Substrate • R-CSA] complexes->r_complex s_complex [S-Substrate • R-CSA] complexes->s_complex nmr NMR Analysis r_complex->nmr s_complex->nmr spectra Result: Separated Signals (Different Chemical Shifts, δ) nmr->spectra

Caption: Principle of Enantiomeric Discrimination by NMR using a CSA.

Experimental Protocol: Enantiomeric Excess by ¹H NMR

Objective: To determine the enantiomeric ratio of a sample of N-Demethyl dimethindene using ¹H NMR with a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution)

  • High-quality NMR tubes

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the Chiral Solvating Agent.

    • Scientist's Note: TFAE is an excellent choice as its aromatic and fluoro groups can induce significant chemical shift differences in analytes with complementary functionality, such as the amine and aromatic rings in N-Demethyl dimethindene.

Methodology:

  • Sample Preparation:

    • Dissolve ~5 mg of the N-Demethyl dimethindene sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline. Identify a well-resolved proton signal, preferably the methyl group attached to the nitrogen or the proton at the chiral center.

  • Addition of Chiral Solvating Agent:

    • Add a molar equivalent of the CSA (TFAE) to the NMR tube. Cap and invert gently to mix.

    • Scientist's Note: It is often necessary to titrate the CSA, acquiring spectra at different molar ratios (e.g., 0.5, 1.0, 1.5, 2.0 equivalents) to find the optimal concentration that provides the best signal separation without causing significant line broadening.

  • Final Spectrum Acquisition:

    • Re-acquire the ¹H NMR spectrum under the same conditions.

  • Data Analysis:

    • Observe the previously identified signal. If discrimination is successful, it will be split into two distinct signals corresponding to the two enantiomers.

    • Carefully integrate both signals. The ratio of the integrals is directly proportional to the ratio of the enantiomers in the sample.

Conclusion

The stereochemical investigation of rac-N-Demethyl dimethindene is a clear illustration of the precision required in modern pharmaceutical science. Its parent compound, dimethindene, demonstrates pronounced stereoselectivity in its receptor binding, establishing a compelling need to understand the properties of its metabolites as individual enantiomers. As demonstrated, the metabolic pathway itself is enantioselective, leading to the preferential excretion of the (R)-enantiomer.[11] A combination of high-resolution chiral chromatography (HPLC) and orthogonal verification by NMR spectroscopy provides a robust, self-validating framework for the separation, quantification, and characterization of these stereoisomers. These analytical methodologies are not merely procedural; they are foundational to building a comprehensive understanding of the molecule's disposition, efficacy, and safety profile, ensuring that drug development decisions are based on the highest level of scientific integrity.

References

  • Di Bari, L., & Salvadori, P. (2007). Enantiodiscrimination by NMR Spectroscopy. PubMed.
  • Sigma-Aldrich. (S)-(+)-Dimethindene maleate. Sigma-Aldrich Product Page.
  • Shevyrin, V., Melkozerov, V., Nevero, A., & Eltsov, O. (2020). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. ResearchGate.
  • PubChem. (+-)-Dimethindene. PubChem Compound Summary.
  • Lohmann, A., & Ding, B. (1996). Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. PubMed.
  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI.
  • Caputo, F., et al. (2022). Quantitative metrics for the process of synthesis of dimethindene in VOCs or in CPME or in 2-MeTHF. ResearchGate.
  • Cayman Chemical. Dimethindene (maleate). Cayman Chemical Product Page.
  • Raffa, D., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. MDPI.
  • Wikipedia. Dimetindene. Wikipedia.
  • Raffa, D., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. MDPI.
  • Santa Cruz Biotechnology. rac-N-Demethyl dimethindene-d3 hydrobromide. Santa Cruz Biotechnology Product Page.
  • ECHEMI. rac-N-DeMethyl DiMetindene. ECHEMI Product Page.
  • Raffa, D., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. MDPI.
  • von der Ohe, M., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed.
  • Towart, R., et al. (1991). Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers. PubMed.
  • Kannappan, V. (2025). Analytical Techniques for Stereochemistry. Chiralpedia.
  • Semantic Scholar. (1991). Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers. Semantic Scholar.
  • Shevyrin, V., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. PubMed.
  • Ares, A. M., et al. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. University of Valladolid Institutional Repository.
  • Al-Hiari, Y. M. (2014). Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed-phase HPLC. Al-Azhar Journal of Pharmaceutical Sciences.
  • Khan Academy. (2013). Resolution of enantiomers. YouTube.
  • Wacher, B. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Sohr, M., & Beurton, D. (1994). Effect-kinetic Characterization of Dimethindene Maleate Following Oral Administration (Fenistil, Tropfen). PubMed.
  • Giebułtowicz, J., & Wroczyński, P. (2012). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. Acta Poloniae Pharmaceutica.
  • Scilit. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.
  • Raffa, D., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. MDPI.
  • University of Babylon. (n.d.). Stereochemistry and biological activity of drugs. University of Babylon Lecture Notes.
  • Wenzel, T. J., & Wilcox, J. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate.
  • Zhang, T., et al. (2016). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.
  • ResearchGate. (2018). Effects of Stereoisomers on Drug Activity. ResearchGate.
  • Twohig, M., et al. (2015). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. Waters Corporation.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.

Sources

Foundational

rac-N-Demethyl Dimethindene: Metabolic Profile &amp; H1 Antagonist Potential

This in-depth technical guide details the physicochemical, pharmacological, and bioanalytical profile of rac-N-Demethyl dimethindene , a key metabolite of the first-generation antihistamine dimethindene. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical, pharmacological, and bioanalytical profile of rac-N-Demethyl dimethindene , a key metabolite of the first-generation antihistamine dimethindene.

Executive Summary

rac-N-Demethyl dimethindene (also known as N-desmethyl dimethindene) is the primary N-dealkylated metabolite of dimethindene (Fenistil). While the parent drug is a potent, selective histamine H1 receptor antagonist used to treat allergic rhinitis and urticaria, the N-demethyl metabolite represents a critical node in its pharmacokinetic profile.

This guide analyzes the metabolite's formation, stereoselective elimination, and retention of the pharmacophore required for H1 blockade. It provides researchers with validated protocols for its chemical derivation and bioanalytical quantification.

Chemical Identity & Metabolic Context[1][2]

Structural Characteristics

Dimethindene belongs to the alkylamine class of antihistamines, featuring an indene framework. The parent compound is a tertiary amine.[1] Metabolic N-demethylation converts this into a secondary amine (rac-N-Demethyl dimethindene), altering its lipophilicity and potential receptor binding kinetics while retaining the essential aryl-alkyl-amine pharmacophore.

PropertyParent: DimethindeneMetabolite: rac-N-Demethyl Dimethindene
Formula C20H24N2C19H22N2
Amine Type TertiarySecondary
Chirality Racemic (R/S)Racemic (R/S)
Key Structural Change N(CH3)2 groupNH(CH3) group
Metabolic Pathway & Stereoselectivity

Metabolism of dimethindene occurs primarily in the liver. The two major pathways are:

  • Aromatic Hydroxylation: Forming 6-hydroxydimethindene (major metabolite).

  • N-Demethylation: Forming rac-N-Demethyl dimethindene.

Crucial Insight (Stereoselectivity): Dimethindene is administered as a racemate.[1] The (R)-(-)-enantiomer is the eutomer (biologically active form) with high affinity for the H1 receptor. Pharmacokinetic studies reveal that N-demethylation is stereoselective.[2] In humans, the elimination of N-demethyl dimethindene favors the (R)-(-)-configuration , suggesting that the active parent drug is preferentially processed into this metabolite.

Pathway Visualization

The following diagram illustrates the metabolic divergence of dimethindene.

MetabolicPathway Parent Dimethindene (Tertiary Amine) NDemethyl rac-N-Demethyl Dimethindene (Secondary Amine) Parent->NDemethyl N-Demethylation (CYP450) Hydroxy 6-Hydroxy Dimethindene (Phenolic Metabolite) Parent->Hydroxy Aromatic Hydroxylation NDemethyl->Hydroxy Secondary Hydroxylation Conjugates Glucuronide/Sulfate Conjugates Hydroxy->Conjugates Phase II Conjugation

Figure 1: Metabolic biotransformation of Dimethindene showing the parallel N-demethylation and hydroxylation pathways.

Pharmacodynamics: Role as H1 Antagonist[3][5][6][7]

Mechanism of Action

Like its parent, rac-N-Demethyl dimethindene acts as an inverse agonist at the Histamine H1 receptor (H1R) .

  • Binding Mode: The protonated amine nitrogen forms an ionic bond with Asp107 in Transmembrane Helix 3 (TM3) of the H1 receptor.

  • Secondary Amine Efficacy: While tertiary amines (dimethindene) often provide optimal steric bulk for the hydrophobic pocket, secondary amines (N-demethyl metabolites) typically retain significant affinity. For many antihistamines (e.g., diphenhydramine vs. N-desmethyl diphenhydramine), the N-demethyl metabolite is pharmacologically active, though often with slightly reduced potency or altered blood-brain barrier penetrability.

Clinical Relevance

Although 6-hydroxydimethindene is the most abundant urinary metabolite, N-demethyl dimethindene is critical for understanding the duration of action. The retention of the (R)-configuration implies that this metabolite contributes to the total antihistaminic load in the patient, potentially extending the therapeutic window beyond the half-life of the parent compound.

Experimental Protocols

Protocol A: Chemical Synthesis of rac-N-Demethyl Dimethindene

Note: Since the metabolite is not always commercially available, it can be synthesized from the parent dimethindene via the ACE-Cl method. This is a standard, high-yield demethylation strategy.

Objective: Selective removal of one N-methyl group.

Reagents:

  • Dimethindene (free base)

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

Step-by-Step Workflow:

  • Complexation: Dissolve Dimethindene (1.0 eq) in anhydrous DCE under an inert atmosphere (N2).

  • Acylation: Cool to 0°C. Add ACE-Cl (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 3-4 hours. This forms the intermediate carbamate.

  • Concentration: Evaporate the solvent in vacuo to yield the crude carbamate residue.

  • Methanolysis: Redissolve the residue in MeOH and reflux for 1 hour. This decarboxylates the carbamate to yield the secondary amine hydrochloride.

  • Purification: Concentrate the MeOH. Alkalinize with saturated NaHCO3 and extract with Dichloromethane (DCM). Purify via silica gel chromatography (Mobile phase: DCM/MeOH/NH3).

Protocol B: Bioanalysis (LC-MS/MS Detection)

Objective: Quantify rac-N-Demethyl dimethindene in plasma or urine.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: Triple Quadrupole MS (ESI+).

MRM Transitions (Indicative):

  • Parent (Dimethindene): 293.2

    
     58.1 (Quantifier)
    
  • Metabolite (N-Demethyl): 279.2

    
     44.1 (Quantifier) – Mass shift of -14 Da corresponds to loss of CH2.
    
Analytical Workflow Visualization

Bioanalysis Sample Biological Sample (Plasma/Urine) Extraction Solid Phase Extraction (SPE) or Protein Precipitation Sample->Extraction Clean-up Separation LC Separation (C18 Column, Gradient) Extraction->Separation Inject Detection MS/MS Detection (ESI+ Mode) Separation->Detection Elute Data Quantification (MRM: 279.2 -> 44.1) Detection->Data Integrate

Figure 2: LC-MS/MS workflow for the isolation and quantification of N-demethyl dimethindene.

References

  • Dimethindene Synthesis & Pharmacology. Gpatindia. "DIMETHINDENE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses."

  • Metabolic Stereoselectivity. National Institutes of Health (PubMed). "Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats."

  • Metabolite Identification. National Institutes of Health (PubMed). "Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis."[4]

  • H1 Receptor Binding Profile. Smolecule. "Dimethindene: Chemical Properties and H1 Affinity."[5]

  • Analytical Methods. ResearchGate. "Determination of dimethindene enantiomers in pharmaceuticals by capillary electrophoresis with carboxyethyl-β-cyclodextrin."

Sources

Exploratory

Preliminary Toxicological Characterization of rac-N-Demethyl Dimethindene: A Methodological Framework

Executive Summary The metabolic safety profiling of first-generation H1-antihistamines is a critical component of lifecycle management and regulatory compliance. Dimethindene (DMI), a widely used chiral antihistamine, un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic safety profiling of first-generation H1-antihistamines is a critical component of lifecycle management and regulatory compliance. Dimethindene (DMI), a widely used chiral antihistamine, undergoes significant hepatic metabolism. Among its biotransformation products, N-demethyl dimethindene (also known as N-desmethyl dimethindene) represents a pharmacologically relevant metabolite.

This technical guide outlines a rigorous preliminary research framework to evaluate the toxicity of rac-N-demethyl dimethindene. Driven by ICH M3(R2) and FDA MIST (Metabolites in Safety Testing) guidelines, this document provides the rationale and protocols for assessing cytotoxicity, genotoxicity, and cardiotoxicity (hERG inhibition). The focus on the racemic metabolite (rac-N-demethyl DMI) addresses the clinical reality where the parent drug is administered as a racemate (dimethindene maleate), necessitating an understanding of the combined enantiomeric risk profile.

Chemical & Metabolic Context

The Parent-Metabolite Relationship

Dimethindene is an indene-alkylamine derivative. Its primary mechanism of action is the competitive antagonism of histamine H1 receptors. Hepatic metabolism, primarily mediated by CYP450 isoforms (CYP3A4, CYP2D6), yields several metabolites, including 6-hydroxy dimethindene and the target of this study, N-demethyl dimethindene .

  • Parent: Dimethindene (

    
    )[1]
    
  • Target Metabolite: rac-N-Demethyl Dimethindene (

    
    )
    
  • Transformation: N-dealkylation (Loss of a methyl group from the tertiary amine).

Why "rac-" Matters

Dimethindene possesses a chiral center at the indene bridge. While the (R)-(-)-enantiomer is the eutomer (responsible for H1 affinity), the (S)-(+)-enantiomer exhibits anticholinergic activity (M2 muscarinic antagonism). Since metabolic N-demethylation often preserves stereochemistry, the circulating metabolite exists as a racemate. Toxicity testing must therefore account for the potential off-target effects of both enantiomers present in the mixture.

Visualization: Metabolic Trajectory

The following diagram illustrates the formation and theoretical clearance pathways relevant to the safety assessment.

MetabolicPathway Parent Dimethindene (rac) (Parent Drug) CYP CYP450 System (Hepatic) Parent->CYP Oxidative Metabolism Metabolite rac-N-Demethyl Dimethindene (Target Analyte) CYP->Metabolite N-Demethylation Hydroxylated 6-Hydroxy Dimethindene (Major Metabolite) CYP->Hydroxylated Hydroxylation Clearance Renal/Biliary Excretion Metabolite->Clearance Conjugation? Toxicity Potential Toxicity: 1. hERG Inhibition 2. M2 Antagonism Metabolite->Toxicity Off-Target Binding

Caption: Figure 1.[2] Metabolic formation of rac-N-Demethyl Dimethindene and potential downstream toxicity vectors.

Preliminary Toxicity Screening Strategy

The preliminary phase prioritizes high-throughput in vitro assays to establish a "No Observed Effect Level" (NOEL) proxy before animal studies.

Key Toxicity Endpoints
EndpointAssay TypeRationaleSuccess Criteria
Cardiotoxicity hERG Patch Clamp (CHO cells)Antihistamines (e.g., terfenadine) carry high QT-prolongation risk. N-demethylation can alter channel affinity.IC50 > 30-fold above therapeutic Cmax.
Cytotoxicity MTT / ATP Release (HepG2)Assess direct hepatocellular damage caused by the metabolite accumulation.IC50 comparable or superior to parent drug.
Genotoxicity Ames Test (Salmonella)N-dealkylation can sometimes generate reactive aldehydes or electrophiles.Negative for mutagenicity (+/- S9).
CNS Liability PAMPA-BBBDetermine if the metabolite crosses the Blood-Brain Barrier more readily than the parent.Low permeability (

).

Detailed Experimental Protocols

Protocol A: Isolation/Synthesis of Test Article

Scientific Integrity Note: You cannot rely on extracting the metabolite from biological matrices for toxicity testing due to low yield and purity issues. De novo synthesis is required.

  • Starting Material: Use rac-dimethindene maleate.

  • Demethylation: Perform Von Braun reaction (cyanogen bromide) or use chloroformate reagents (e.g., 1-chloroethyl chloroformate) to selectively remove the N-methyl group.

  • Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).

  • Validation: Structure confirmation via 1H-NMR and LC-MS/MS (Target Mass: ~278.39 g/mol ). Purity must be >98% for tox assays.

Protocol B: Automated hERG Safety Assay (Patch Clamp)

Causality: Blockade of the


 potassium current is the primary mechanism for drug-induced Torsades de Pointes.

Workflow:

  • Cell Line: Stably transfected CHO-K1 cells expressing hERG (Kv11.1).

  • Preparation: Harvest cells using Detachin; suspend in extracellular solution (NaCl 137mM, KCl 4mM, CaCl2 1.8mM, MgCl2 1mM, HEPES 10mM, Glucose 10mM, pH 7.4).

  • Dosing: Prepare rac-N-Demethyl dimethindene in DMSO. Test concentrations: 0.1, 1, 10, and 100

    
    . (Vehicle control: 0.1% DMSO; Positive control: E-4031).
    
  • Electrophysiology:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Data Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to baseline.

    • Equation:

      
      
      
Protocol C: Metabolic Stability & Reactive Metabolite Trapping

Trustworthiness: Determining if the metabolite itself undergoes further bioactivation to toxic intermediates.

  • Incubation: Incubate 10

    
    rac-N-Demethyl dimethindene with pooled human liver microsomes (HLM) (1 mg protein/mL).
    
  • Cofactors: Initiate with NADPH-generating system.

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap soft/hard electrophiles respectively.

  • Analysis: Quench with acetonitrile at t=0, 15, 30, 60 min. Centrifuge and analyze supernatant via LC-HRMS (High-Resolution Mass Spec).

  • Interpretation: Look for GSH-adducts (+307 Da). Presence indicates the metabolite can form reactive intermediates (hepatotoxicity risk).

Regulatory Decision Framework (MIST)

The decision to proceed to full-scale animal toxicology depends on the "Disproportionate Metabolite" status defined by FDA guidelines.

MIST_Decision_Tree Start Quantify Metabolite in Human Plasma (Steady State) CheckExposure Is Exposure > 10% of Total Drug-Related Material? Start->CheckExposure AnimalComparison Compare Human AUC vs. Tox Species AUC CheckExposure->AnimalComparison Yes (>10%) NoAction Standard Tox Studies Sufficient (Metabolite Covered) CheckExposure->NoAction No (<10%) AnimalComparison->NoAction Animal AUC > Human AUC Synthesize Synthesize Metabolite for Direct Testing AnimalComparison->Synthesize Human AUC > Animal AUC (Disproportionate)

Caption: Figure 2. Decision logic based on FDA MIST and ICH M3(R2) guidelines for metabolite safety qualification.

References

  • Arber, W. et al. (1990). Metabolism of dimetindene in rats.[3][4] Arzneimittel-Forschung, 40(4), 435-440.

  • U.S. Food and Drug Administration (FDA). (2020).[5] Safety Testing of Drug Metabolites: Guidance for Industry.

  • International Conference on Harmonisation (ICH). (2009).[5] Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).[6][7]

  • Vandenberghe, W. et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue.[8] International Journal of Molecular Sciences, 24(17), 13137.

  • DrugBank Online. (2023). Dimetindene: Pharmacology and Metabolite Profile.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of rac-N-Demethyl Dimethindene via ACE-Cl Mediated N-Dealkylation

[1][2] Abstract This protocol details the semi-synthetic preparation of rac-N-demethyl dimethindene (also known as rac-normethindene), a primary metabolite of the first-generation antihistamine dimethindene.[1][2] While...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This protocol details the semi-synthetic preparation of rac-N-demethyl dimethindene (also known as rac-normethindene), a primary metabolite of the first-generation antihistamine dimethindene.[1][2] While dimethindene is commercially available as a maleate salt, the N-demethylated metabolite is often required as a reference standard for pharmacokinetic (DMPK) studies and impurity profiling.[1][2] This guide utilizes 1-chloroethyl chloroformate (ACE-Cl) for the selective


-dealkylation of the tertiary amine.[1][2] This method is superior to the classical von Braun reaction (cyanogen bromide) due to its higher selectivity, milder conditions, and avoidance of toxic cyanogen byproducts.[1][2]

Chemical Strategy & Rationale

The Challenge

Dimethindene contains two nitrogen centers: a pyridine ring and an aliphatic dimethylamine side chain.[1][2]

  • Target: Selective removal of one methyl group from the aliphatic tertiary amine.

  • Risk: Non-selective attack on the pyridine ring or degradation of the indene double bond under harsh acidic/oxidative conditions.[2]

The Solution: The Olofson Method

The protocol employs 1-chloroethyl chloroformate (ACE-Cl) .[1][2] Unlike simple alkyl chloroformates (e.g., ethyl chloroformate) which form stable carbamates requiring harsh hydrolysis, ACE-Cl forms a labile 1-chloroethyl carbamate intermediate.[1][2] This intermediate decomposes spontaneously in hot methanol to yield the secondary amine hydrochloride salt, preserving the sensitive indene core.[2]

Reaction Scheme

The transformation proceeds in three logical phases:

  • Free-Basing: Conversion of Dimethindene Maleate to its free base.[1][2]

  • Carbamate Formation: Electrophilic attack of ACE-Cl on the aliphatic amine.[1][2]

  • Methanolysis: Solvolytic cleavage of the carbamate to release the product.[1][2]

ReactionScheme Start Dimethindene Maleate (Salt) FreeBase Dimethindene (Free Base) Start->FreeBase 1. NaHCO3/DCM Extraction Inter 1-Chloroethyl Carbamate Intermediate FreeBase->Inter 2. ACE-Cl, DCE Reflux, 3h Product rac-N-Demethyl Dimethindene (HCl Salt) Inter->Product 3. MeOH Reflux, 1h

Figure 1: Workflow for the conversion of Dimethindene Maleate to N-Demethyl Dimethindene.

Safety & Precautions

Hazard ClassReagentCritical Warning
Lachrymator / Toxic 1-Chloroethyl Chloroformate (ACE-Cl) Highly toxic by inhalation.[1][2] Causes severe skin burns and eye damage.[1][2] Must be handled in a functioning fume hood.
Carcinogen 1,2-Dichloroethane (DCE) Suspected carcinogen and highly flammable.[1][2] Avoid inhalation.
Irritant Dimethindene Maleate Potent antihistamine/anticholinergic.[1][2][3][4] Avoid dust inhalation.[1][2]

Self-Validating Safety Check: Before starting, ensure a saturated aqueous solution of sodium bicarbonate is available to neutralize any accidental acid chloride spills.[1][2]

Materials & Equipment

Reagents
  • Starting Material: Dimethindene Maleate (CAS: 3614-69-5), >98% purity.[1][2][5]

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (CAS: 50893-53-3).[1][2]

  • Solvents: 1,2-Dichloroethane (anhydrous), Methanol (HPLC grade), Dichloromethane (DCM), Sodium Bicarbonate (

    
    ).[1][2]
    
Equipment
  • Two-neck round-bottom flask (50 mL or 100 mL).[1][2]

  • Reflux condenser with drying tube (

    
     or 
    
    
    
    inlet).[1][2]
  • Magnetic stirrer and oil bath.[1][2]

  • Rotary evaporator.[1][2]

Detailed Experimental Protocol

Phase A: Preparation of Dimethindene Free Base

Rationale: The maleate counter-ion can interfere with the acylation step.[2] The free amine is more nucleophilic.

  • Dissolve Dimethindene Maleate (1.0 eq, e.g., 1.0 g) in distilled water (20 mL).

  • Add saturated aqueous

    
     solution slowly until pH ~9-10.
    
  • Extract the mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentrate under reduced pressure to yield Dimethindene Free Base as a viscous oil.

    • Checkpoint: Verify mass recovery (Theoretical yield approx. 71% of salt weight).[1][2]

Phase B: N-Dealkylation (Carbamate Formation)

Rationale: ACE-Cl selectively attacks the least hindered N-alkyl group (methyl) over the ethyl-indene chain.[1][2]

  • Dissolve the Dimethindene Free Base (from Phase A) in anhydrous 1,2-Dichloroethane (DCE) (10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (

    
     or Ar).
    
  • Add ACE-Cl (1.2 - 1.5 eq) dropwise via syringe.[1][2]

    • Observation: Mild exotherm may occur.[1][2]

  • Remove the ice bath and heat the reaction to reflux (83°C) for 3–4 hours.

    • In-Process Control (IPC): Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot should disappear.[1][2]

  • Cool to room temperature and concentrate the solvent completely on a rotary evaporator.

    • Critical Step: Ensure all excess ACE-Cl is removed.[1][2] The residue is the crude carbamate intermediate.[2]

Phase C: Methanolysis & Isolation

Rationale: Methanol attacks the carbonyl of the carbamate, leading to decarboxylation and release of the amine hydrochloride.

  • Dissolve the crude carbamate residue in Methanol (15 mL per gram of substrate).

  • Heat to reflux for 1 hour.

    • Mechanism:[1][2][4][6][7][8] The carbamate cleaves;

      
       and acetaldehyde (volatile) are released.[1][2]
      
  • Cool to room temperature and concentrate to dryness.

  • Purification:

    • The residue is rac-N-Demethyl Dimethindene Hydrochloride .[1][2]

    • Trituration: Add cold diethyl ether or acetone to the residue and sonicate to induce precipitation of the salt. Filter and dry.[1][2]

    • Optional Free Basing: If the free base is required for analysis, repeat the extraction procedure in Phase A using the product salt.

Mechanistic Pathway[1][2]

The selectivity of this protocol relies on the specific reactivity of ACE-Cl.[2] The diagram below illustrates the electronic flow ensuring the preservation of the indene ring.

Mechanism Step1 Nucleophilic Attack: Tertiary Amine (N:) attacks Carbonyl of ACE-Cl Step2 Quaternary Ammonium Salt (Unstable Intermediate) Step1->Step2 Step3 Dealkylation: Chloride ion attacks N-Methyl group (Methyl Chloride leaves) Step2->Step3 Selectivity Step Step4 Carbamate Intermediate (Stable in DCE) Step3->Step4 Step5 Methanolysis: MeOH attacks Carbonyl -> Decarboxylation (-CO2) -> Loss of Acetaldehyde Step4->Step5 Reflux in MeOH

Figure 2: Mechanistic cascade of ACE-Cl mediated N-demethylation.

Analytical Validation

To confirm the identity of the synthesized rac-N-Demethyl Dimethindene, look for the following diagnostic signals.

TechniqueParameterDiagnostic Change (vs. Parent)
1H NMR N-Methyl RegionParent: Singlet at ~2.2 ppm (6H,

).Product: Singlet at ~2.4 ppm (3H,

).[1][2] Look for exchangeable NH proton (broad).[1][2]
MS (ESI+) m/zParent: [M+H]+ = 293.2.Product: [M+H]+ = 279.2 (Mass shift of -14 Da).[1][2]
HPLC Retention TimeThe secondary amine (product) is more polar than the tertiary amine (parent) and will typically elute earlier on C18 reversed-phase columns.[1][2]

References

  • Olofson, R. A. , et al. (1984).[1][2] "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 49(11), 2081–2082.[1][2]

  • PubChem. (n.d.).[1][2] "Dimethindene Maleate Compound Summary." National Library of Medicine.[1][2] [1][2]

  • Mittapelli, V. , et al. (2009).[1][2] "N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines." Indian Journal of Chemistry, 48B, 590-594.[1][2][9] (Validating ACE-Cl for indole-ethylamines).

  • Cayman Chemical. (n.d.).[1][2] "Dimethindene (maleate) Product Information."

Sources

Application

High-Resolution HPLC &amp; LC-MS/MS Methodologies for Dimethindene and N-Demethyl Metabolite Profiling

[1] Executive Summary This application note details the chromatographic separation of Dimethindene (DMD) and its primary N-demethylated metabolite, N-demethyldimethindene (N-DMD) . As a first-generation antihistamine wit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the chromatographic separation of Dimethindene (DMD) and its primary N-demethylated metabolite, N-demethyldimethindene (N-DMD) . As a first-generation antihistamine with a chiral indene structure, Dimethindene presents unique separation challenges due to its basicity and the structural similarity of its metabolites.

This guide provides two distinct protocols:

  • Protocol A (HPLC-UV): A robust, stability-indicating method for pharmaceutical quality control (QC) and high-concentration analysis.

  • Protocol B (LC-MS/MS): A high-sensitivity method for bioanalytical applications (plasma/urine) and metabolic profiling.

Introduction & Scientific Rationale

The Analytical Challenge

Dimethindene is a tertiary amine (pKa ~9.0-9.5). Its primary metabolic pathways in humans involve hydroxylation (mainly at the 6-position) and N-demethylation. The N-demethyl metabolite is structurally significant because it represents a secondary amine, which often exhibits different silanol interactions on silica-based columns compared to the parent tertiary amine.

Key Separation Logic:

  • Polarity: The loss of a methyl group renders N-DMD slightly more polar than DMD. In Reverse Phase Chromatography (RPC), N-DMD will elute before DMD .

  • Basicity: Both compounds are basic. At neutral pH, they are positively charged, leading to peak tailing on traditional C18 columns due to interaction with residual silanols.

  • Solution: We utilize pH control (low pH for silanol suppression) or Ion-Pairing to ensure sharp peak shapes and adequate resolution (

    
    ).
    
Metabolic Context

Understanding the sample composition is critical. The N-demethylation is a minor pathway compared to hydroxylation, but pharmacokinetically relevant.

MetabolicPathway DMD Dimethindene (Parent) NDMD N-demethyldimethindene (Metabolite I) DMD->NDMD N-demethylation (CYP450) OHDMD 6-Hydroxydimethindene (Major Metabolite) DMD->OHDMD Hydroxylation OHNDMD 6-Hydroxy-N-demethyl dimethindene NDMD->OHNDMD Hydroxylation OHDMD->OHNDMD N-demethylation

Figure 1: Simplified metabolic pathway of Dimethindene illustrating the relationship between parent and N-demethyl variants.

Protocol A: HPLC-UV (QC & Pharma Focus)

Best for: Formulation analysis, dissolution testing, and forced degradation studies.

Reagents & Standards
  • Dimethindene Maleate Reference Standard: >99.0% purity.

  • Ammonium Acetate: HPLC Grade.

  • Glacial Acetic Acid: To adjust pH.

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µmEnd-capping reduces peak tailing for basic amines.
Mobile Phase Buffer: Acetate Buffer (pH 4.0) Organic: Acetonitrile Ratio: 65:35 (Isocratic)pH 4.0 ensures amines are fully protonated; 35% ACN provides optimal k' for DMD.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 254 nmMax absorption for the indene chromophore.
Temperature 30°CImproves mass transfer and peak sharpness.
Injection Vol. 20 µLStandard loop size for UV sensitivity.
Preparation of Buffer (pH 4.0)[1][2]
  • Dissolve 3.85 g of Ammonium Acetate in 900 mL of water.

  • Adjust pH to 4.0 ± 0.05 using Glacial Acetic Acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (DMD):

    
     (Critical for basic drugs).
    
  • Resolution (

    
    ):  > 2.0 between N-DMD and DMD (if N-DMD standard is available).
    
  • Retention Time: DMD ≈ 9–12 min (Column dependent).

Protocol B: LC-MS/MS (Bioanalytical Focus)

Best for: Plasma/Urine analysis, low LOD requirements, and metabolite identification.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Ionization: ESI Positive Mode (+).

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (e.g., Kinetex F5), 100 x 2.1 mm, 1.7 µmPhenyl phases offer unique selectivity for the aromatic indene ring.
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in WaterVolatile buffer essential for MS sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrilePromotes ionization.
Gradient 0-1 min: 10% B 1-6 min: 10% -> 90% B 6-7 min: 90% B 7.1 min: 10% BGradient required to elute polar metabolites early and wash lipophilic matrix.
Flow Rate 0.3 mL/minOptimal for ESI efficiency.
Sample Preparation (Solid Phase Extraction - SPE)

Since metabolites are often low-abundance, SPE is preferred over protein precipitation.

  • Condition: SPE Cartridge (MCX - Mixed Mode Cation Exchange) with 1 mL Methanol then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 4% Phosphoric Acid.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).

  • Wash 2: 1 mL Methanol (removes neutrals).

  • Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol (Releases basic amines).

  • Evaporate & Reconstitute: Dry under

    
    , reconstitute in Mobile Phase A.
    
Mass Spectrometry Transitions (MRM)
  • Dimethindene: 293.2

    
     58.1 (Quantifier), 293.2 
    
    
    
    248.1 (Qualifier).
  • N-Demethyldimethindene: 279.2

    
     58.1 (Quantifier). Note: Mass shift of -14 Da corresponds to loss of 
    
    
    
    .

Experimental Workflow Diagram

Workflow Sample Sample Source (Pharma or Bio) Prep_Pharma Dilution in Mobile Phase Sample->Prep_Pharma Tablets/Gel Prep_Bio SPE Extraction (MCX Cartridge) Sample->Prep_Bio Plasma/Urine LC_Select Select LC Method Prep_Pharma->LC_Select Prep_Bio->LC_Select Method_A Method A: HPLC-UV C18, pH 4.0 Acetate QC/High Conc. LC_Select->Method_A Routine QC Method_B Method B: LC-MS/MS UHPLC, Formic Acid PK/Metabolites LC_Select->Method_B Sensitivity Data Data Analysis Calc Resolution (Rs) Method_A->Data Method_B->Data

Figure 2: Decision matrix for sample preparation and method selection based on analyte source.

Critical Analysis & Troubleshooting

Retention Order & Identification

In both methods, N-demethyldimethindene elutes earlier than Dimethindene .

  • Mechanism: The N-demethyl metabolite is less lipophilic.

  • Troubleshooting: If resolution is poor (<1.5), decrease the % Organic modifier by 2-5% or lower the column temperature to 25°C to increase retention of the earlier eluting metabolite.

Peak Tailing

Dimethindene is prone to tailing due to interaction with residual silanols.

  • Fix: Ensure the buffer pH is maintained at 4.0 (Method A). If tailing persists (

    
    ), add 10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (UV method only; do not use TEA with LC-MS).
    
Stability

Dimethindene is light-sensitive. All standard solutions and samples should be prepared in amber glassware and analyzed within 24 hours.

References

  • Hasson, K. J. (2014).[2] Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed-Phase HPLC. Al Mustansiriyah Journal of Pharmaceutical Sciences, 14(2). Link

  • Radler, S., & Blaschke, G. (1995). Transdermal absorption of dimethindene in man. Archiv der Pharmazie, 328(2), 127–129. (Establishes metabolite presence in urine). Link

  • Balderrama, L., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Antibiotics (Methodology Reference for Dual-Platform Validation). Antibiotics, 8(3). Link

  • Sielc Technologies. (n.d.). Separation of Basic Amines on Reverse Phase Columns. Link

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of rac-N-Demethyl Dimethindene in Biological Matrices

Executive Summary This application note details a robust protocol for the quantification of rac-N-Demethyl dimethindene , the primary N-dealkylated metabolite of the first-generation antihistamine dimethindene. While dim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of rac-N-Demethyl dimethindene , the primary N-dealkylated metabolite of the first-generation antihistamine dimethindene. While dimethindene is widely used for pruritus and allergic rhinitis, its metabolic profile—specifically the stereoselective formation of N-demethylated species—is critical for toxicological and pharmacokinetic assessments.

This guide moves beyond standard manufacturer templates to provide a "field-ready" workflow. It addresses the specific challenges of analyzing this secondary amine metabolite, including polarity shifts, fragmentation patterns, and the critical decision-making process regarding chiral vs. achiral analysis.

Key Analytical Challenges Solved:
  • Polarity Management: The N-demethyl metabolite is more polar than the parent drug, requiring optimized retention strategies to prevent ion suppression near the void volume.

  • Fragmentation Specificity: distinguishing the metabolite from the parent drug using specific mass transitions (loss of methylamine vs. dimethylamine).

  • Stereochemistry: Strategies for analyzing the racemic mixture (rac) versus enantioselective separation.

Chemical Context & Mechanism[1][2][3]

Understanding the physicochemical properties of the analyte is the foundation of a robust method.

Propertyrac-Dimethindene (Parent)rac-N-Demethyl Dimethindene (Analyte)Impact on Method
Molecular Formula C20H24N2C19H22N2Mass shift of -14 Da (Loss of CH2)
Monoisotopic Mass 292.19 Da278.18 DaPrecursor Ion selection
pKa (Amine) ~9.0~9.2Requires high pH extraction or acidic mobile phase
LogP ~4.2 (Lipophilic)~3.8 (Slightly less lipophilic)Metabolite elutes earlier on C18
Metabolic Pathway & Fragmentation Logic

In the ion source (ESI+), the loss of the amine side chain is the dominant fragmentation pathway.

  • Parent: Yields m/z 58 (dimethylammonium ion).

  • Metabolite: Yields m/z 44 (methylammonium ion).

  • Core Fragment: Both share the stable indene-pyridine core (approx m/z 219), serving as a confirming ion.

FragmentationLogic Parent Dimethindene [M+H]+ = 293 Metabolite N-Demethyl Dimethindene [M+H]+ = 279 Parent->Metabolite Metabolism (-CH2) Frag58 Frag: Dimethylamine m/z 58 Parent->Frag58 CID Fragmentation Core Core Indene Structure m/z ~219 Parent->Core CID Fragmentation Frag44 Frag: Methylamine m/z 44 Metabolite->Frag44 CID Fragmentation (Quantifier) Metabolite->Core CID Fragmentation (Qualifier)

Figure 1: Metabolic relationship and MS/MS fragmentation logic distinguishing parent from metabolite.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)[5]

Rationale: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for dimethindene metabolites. The basic nature of the drug allows for highly selective extraction into organic solvents at high pH, eliminating matrix effects (phospholipids) that plague PPT methods.

Reagents:

  • Ammonium Hydroxide (NH4OH), 25%

  • Extraction Solvent: Hexane:Ethyl Acetate (1:1 v/v) or n-Heptane:Isoamyl alcohol (98:2 v/v).

  • Internal Standard (IS): Dimethindene-d6 (preferred) or Chlorpheniramine.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma/urine into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex briefly.

  • Alkalinization: Add 50 µL of 1M NaOH or 2M Ammonium Hydroxide.

    • Why? This shifts the pH > 10, ensuring the amine is uncharged (free base) and drives it into the organic layer.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (1:1) .

  • Agitation: Shake/Vortex vigorously for 10 minutes. Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic (top) layer into a clean glass tube.

  • Dry Down: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex well.

Protocol 2: LC-MS/MS Methodology

Rationale: A C18 column provides sufficient retention for the N-demethyl metabolite. We use an acidic mobile phase to ensure full protonation of the secondary amine for maximum ESI sensitivity.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Sciex Exion).

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Note: CSH (Charged Surface Hybrid) technology is excellent for basic compounds, reducing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load
3.5090Elution Gradient
4.5090Wash
4.6010Re-equilibration
6.0010End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1][2]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: 800 L/hr (N2).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
N-Demethyl Dimethindene 279.2 44.1 Quantifier 20-25
N-Demethyl Dimethindene279.2219.1Qualifier30-35
Dimethindene (Parent)293.258.1Quantifier20-25
Dimethindene-d6 (IS)299.264.1IS Quantifier20-25

Note on Quantifier: The transition 279->44 corresponds to the methyl-ammonium ion. If low mass cutoff is an issue on your instrument (e.g., older quadrupoles), use 279->219 as the quantifier.

Advanced Note: Chiral Separation

The prompt specifies "rac" (racemic).[3] In standard DMPK, measuring the sum of enantiomers is sufficient. However, if your study requires assessing stereoselective toxicity (common in antihistamines), you must separate the R- and S-enantiomers.

Protocol Modification for Chiral Analysis:

  • Column: Chiralcel OD-RH or Chiralpak AGP (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (60:40 Isocratic).

  • Rationale: The N-demethyl metabolite often shows stereoselective excretion (R-form dominant in urine).[3] An achiral C18 column will co-elute these as a single peak.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add IS (Dimethindene-d6) Sample->IS_Add LLE LLE Extraction (Hexane:EtOAc 1:1) pH > 10 IS_Add->LLE Dry Evaporate & Reconstitute (80:20 H2O:ACN) LLE->Dry LC UHPLC Separation C18 Column Dry->LC MS MS/MS Detection MRM: 279 -> 44 LC->MS Data Quantitation (Linearity r2 > 0.99) MS->Data

Figure 2: End-to-end analytical workflow for N-demethyl dimethindene quantitation.

Data Analysis & Quality Control

Linearity & Range
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Troubleshooting Matrix Effects

If you observe signal suppression for the metabolite:

  • Check Retention: Ensure N-demethyl dimethindene elutes after the void volume (k' > 2).

  • Switch to APCI: If ESI suppression is high, Atmospheric Pressure Chemical Ionization (APCI) is often more robust for basic amines.

  • Use Deuterated IS: A structural analog (like chlorpheniramine) may not compensate for matrix effects as well as Dimethindene-d6.

References

  • Prien, D., & Blaschke, G. (1997). Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects.[4] Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 309–318.[4]

  • Arboix, M., et al. (1998). Determination of dimethindene in human tears by high-performance liquid chromatography. Journal of Chromatography B, 707(1-2), 334-337. (Demonstrates extraction logic for dimethindene).

  • Gaupp, M., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns. NIH/PubMed. (General reference for amine fragmentation patterns in ESI-MS).

  • Chollet, D., et al. (1993). High-performance liquid chromatographic method for the determination of dimethindene in urine.[4] Journal of Chromatography A, 629(1), 89–93.

Sources

Application

Application Note: Profiling rac-N-Demethyl Dimethindene in Dimethindene Maleate for Enhanced Pharmaceutical Quality Control

Introduction Dimethindene maleate is a first-generation antihistamine and H1 antagonist used for the symptomatic relief of various allergic conditions, including urticaria, rhinitis, and pruritus.[1][2] As with any activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethindene maleate is a first-generation antihistamine and H1 antagonist used for the symptomatic relief of various allergic conditions, including urticaria, rhinitis, and pruritus.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product.[3] Impurity profiling, the identification and quantification of unwanted substances, is a critical component of quality control in the pharmaceutical industry.[4][5] These impurities can arise from various stages, including synthesis, storage, or degradation.[1]

One such process-related impurity of significant interest in the manufacturing of dimethindene maleate is rac-N-Demethyl dimethindene. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of rac-N-Demethyl dimethindene in the impurity profiling of dimethindene maleate. We will delve into the significance of this impurity, present a detailed analytical protocol for its detection and quantification, and discuss method validation in accordance with international regulatory standards.

The Significance of rac-N-Demethyl Dimethindene as a Process-Related Impurity

Process-related impurities are substances that are formed as by-products during the synthesis of the API.[6][7] rac-N-Demethyl dimethindene is a key intermediate or by-product in the synthetic route of dimethindene. Its structural similarity to the parent compound presents a challenge for separation and detection. The presence of this impurity above established thresholds can potentially impact the drug's safety and efficacy profile.[3] Therefore, a robust and validated analytical method is essential to control its levels within the final drug substance.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[6] These guidelines necessitate the reporting, identification, and qualification of impurities that are present above certain thresholds.[8] For instance, the ICH Q3A(R2) guideline specifies reporting thresholds, below which impurities need not be reported, and identification thresholds, above which the structure of the impurity must be determined.[6]

Chemical Structures

To visually represent the relationship between the active pharmaceutical ingredient and its impurity, their chemical structures are presented below.

Caption: Chemical structures of Dimethindene and its process-related impurity, rac-N-Demethyl Dimethindene.

Analytical Protocol: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical products due to its high resolution, sensitivity, and versatility.[5][9][10] The following protocol outlines a reversed-phase HPLC (RP-HPLC) method for the determination of rac-N-Demethyl dimethindene in dimethindene maleate.

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating antihistamines and their impurities.[11]

  • Reference Standards: Dimethindene maleate and rac-N-Demethyl dimethindene of known purity.

  • Reagents and Solvents: Acetonitrile (HPLC grade), methanol (HPLC grade), analytical grade water, and reagents for buffer preparation (e.g., potassium dihydrogen phosphate, phosphoric acid).

2. Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving adequate separation between dimethindene and rac-N-Demethyl dimethindene.

ParameterConditionRationale
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acidThe aqueous component of the mobile phase, with the buffer controlling the pH to ensure consistent ionization of the analytes.
Mobile Phase B AcetonitrileThe organic modifier used to elute the compounds from the C18 column.
Gradient Elution Time (min)% Mobile Phase B
030
2070
2570
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds like dimethindene and its impurities.[9][12]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of rac-N-Demethyl dimethindene reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve a specified amount of dimethindene maleate API in the diluent to achieve a target concentration (e.g., 1 mg/mL).

  • Spiked Sample Solution (for validation): Prepare a sample solution as described above and spike it with a known amount of the rac-N-Demethyl dimethindene standard solution.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for impurity profiling.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_diluent Prepare Diluent prep_std Prepare Standard Solution (rac-N-Demethyl Dimethindene) prep_diluent->prep_std prep_sample Prepare Sample Solution (Dimethindene Maleate) prep_diluent->prep_sample hplc_inject Inject Solutions prep_std->hplc_inject prep_sample->hplc_inject hplc_system Equilibrate HPLC System hplc_system->hplc_inject hplc_run Run Gradient Program hplc_inject->hplc_run data_acq Acquire Chromatograms hplc_run->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Impurity Content data_int->data_calc data_report Generate Report data_calc->data_report

Caption: A flowchart of the experimental workflow for the HPLC analysis of rac-N-Demethyl dimethindene in dimethindene maleate.

Method Validation

A crucial aspect of developing an analytical method is its validation to ensure that it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. This can be demonstrated by:

  • Injecting the diluent to show no interfering peaks.

  • Injecting the rac-N-Demethyl dimethindene standard to determine its retention time.

  • Injecting the dimethindene maleate sample to show separation from the main peak.

  • Analyzing a spiked sample to confirm the identity of the impurity peak.

  • Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on dimethindene maleate to demonstrate that the method can separate the impurity from any potential degradation products.[13][14][15]

2. Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of rac-N-Demethyl dimethindene should be prepared at different concentrations (e.g., from the limit of quantification to 150% of the specification limit). The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Y-intercept Close to zero

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample of known concentration (spiked sample) and comparing the measured value to the true value. The analysis should be performed at a minimum of three concentration levels, with multiple preparations at each level.

Concentration LevelAcceptance Criteria for Recovery
50% of specification limit90.0% - 110.0%
100% of specification limit95.0% - 105.0%
150% of specification limit90.0% - 110.0%

4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

Precision TypeAcceptance Criteria for %RSD
Repeatability ≤ 5.0%
Intermediate Precision ≤ 10.0%

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations to consider include:

  • pH of the mobile phase (e.g., ± 0.2 units)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing to ensure patient safety and drug efficacy. The presence of rac-N-Demethyl dimethindene as a process-related impurity in dimethindene maleate necessitates a reliable and robust analytical method for its detection and quantification. The HPLC method detailed in this application note provides a comprehensive framework for achieving this. By following the outlined protocol and adhering to rigorous validation standards, pharmaceutical scientists and quality control professionals can effectively monitor and control the levels of this critical impurity, thereby ensuring the quality and safety of dimethindene maleate drug products.

References

  • Daicel Pharma Standards. Dimetindene Impurities and Synthesis. [Link]

  • Ahmed, N. (2019). HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. International Journal of Research in Pharmaceutical Sciences, 10(3), 2095-2099.
  • ProQuest. Study of Impurity Profile and Forced Degradation of Bulk Drugs: Gliclazide and Dimetindene Maleate. [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD, 9(2).
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Ahmed, N. R. (2019). HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples.
  • BEPLS. (2023). Role of Impurity Profiling in Analytical Chemistry. BEPLS, 12(3).
  • Hasson, K. (2014). Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed- Phase HPLC. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 14(2), 1-10.
  • Havlíková, L., Matysová, L., Nováková, L., & Solich, P. (2013). Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities.
  • Pharmaffiliates. Dimethindene-impurities. [Link]

  • World Journal of Pharmaceutical Research. (2016). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. WJPR, 5(5), 580-597.
  • Ahmed, N. R. (2011). Spectrophotometric Determination of Dimethindene in Pharmecutical Preparations and Water Samples.
  • de Oliveira, A. R. M., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. International Journal of Analytical Chemistry, 2019, 9489723.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ResearchGate. (2019). HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. [Link]

  • AAPS PharmSciTech. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 13(4), 1458–1467.
  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Semantic Scholar. (2013). Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities. [Link]

  • PubChem. (+-)-Dimethindene. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. [Link]

  • Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. (2024). Chromatographic Separation of Antihistamine Drugs using HPLC. JJBRPAC, 2(2), 134-145.
  • PubMed. (2017). Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies. Journal of Molecular Liquids, 225, 638-646.
  • YouTube. (2024). Process Related Impurities in Pharmaceuticals. [Link]

  • Singh, S., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 101-111.
  • PubChem. Dimethindene Maleate. [Link]

  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. JDDT, 10(2-s), 149-155.
  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products. [Link]

  • Research Journal of Pharmacy and Technology. (2018).

Sources

Method

Application Notes and Protocols for the Experimental Use of rac-N-Demethyl dimethindene-d3 in Metabolic Studies

Introduction: The Critical Role of Metabolite Quantification and the Utility of Stable Isotope-Labeled Standards In the landscape of drug discovery and development, a thorough understanding of a candidate compound's meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Quantification and the Utility of Stable Isotope-Labeled Standards

In the landscape of drug discovery and development, a thorough understanding of a candidate compound's metabolic fate is paramount. The liver is the primary site of drug metabolism, where xenobiotics are modified by a host of enzymes to facilitate their elimination.[1][2] Dimethindene, a first-generation antihistamine, undergoes several metabolic transformations, including hydroxylation and N-demethylation.[3][4] The resulting metabolites can have their own pharmacological or toxicological profiles, making their accurate quantification in biological matrices a critical aspect of preclinical and clinical research.

This application note provides a detailed guide for the use of rac-N-Demethyl dimethindene-d3 in metabolic studies. This deuterium-labeled analog of the N-demethylated metabolite of dimethindene is an invaluable tool, primarily serving as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and matrix effects.[7][8] This ensures the generation of highly accurate and precise data, which is essential for robust pharmacokinetic and metabolism studies.

This document will detail the necessary protocols for utilizing rac-N-Demethyl dimethindene-d3 in common in vitro metabolic systems, including liver microsomes and hepatocytes, and will provide a framework for its application in subsequent in vivo studies.

Metabolic Pathway of Dimethindene

Dimethindene is metabolized by Phase I and Phase II enzymes primarily in the liver.[3][9] The key metabolic pathways include hydroxylation of the indene ring and N-demethylation of the dimethylaminoethyl side chain. The N-demethylation is a common metabolic route for many drugs containing tertiary amine moieties and is often mediated by cytochrome P450 (CYP) enzymes.[10][11] The use of rac-N-Demethyl dimethindene-d3 is specifically designed to aid in the precise quantification of the N-demethylated metabolite.

G Dimethindene Dimethindene N_Demethyl_Dimethindene N-Demethyl Dimethindene Dimethindene->N_Demethyl_Dimethindene CYP-mediated N-Demethylation Hydroxylated_Dimethindene 6-Hydroxy Dimethindene Dimethindene->Hydroxylated_Dimethindene CYP-mediated Hydroxylation Hydroxylated_N_Demethyl_Dimethindene 6-Hydroxy-N-Demethyl Dimethindene N_Demethyl_Dimethindene->Hydroxylated_N_Demethyl_Dimethindene Hydroxylation Hydroxylated_Dimethindene->Hydroxylated_N_Demethyl_Dimethindene N-Demethylation Phase_II_Conjugates Phase II Conjugates (e.g., Glucuronides) Hydroxylated_Dimethindene->Phase_II_Conjugates Hydroxylated_N_Demethyl_Dimethindene->Phase_II_Conjugates

Caption: Simplified metabolic pathway of Dimethindene.

Experimental Protocols

The following protocols are designed to assess the formation of N-demethyl dimethindene in vitro and demonstrate the application of rac-N-Demethyl dimethindene-d3 as an internal standard.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is designed to determine the rate of metabolism of dimethindene and the formation of its N-demethyl metabolite in a simplified system containing Phase I enzymes, primarily CYPs.[12][13]

Rationale: Liver microsomes are subcellular fractions that are rich in CYP enzymes.[14] This makes them a cost-effective and convenient model for initial screening of metabolic stability and identifying major Phase I metabolites.[12] The inclusion of rac-N-Demethyl dimethindene-d3 post-incubation allows for accurate quantification of the formed N-demethyl metabolite.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Prep_Microsomes Prepare Human Liver Microsome Suspension Pre_Incubate Pre-incubate Microsomes and Dimethindene at 37°C Prep_Microsomes->Pre_Incubate Prep_Compound Prepare Dimethindene Working Solution Prep_Compound->Pre_Incubate Prep_Cofactor Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH Prep_Cofactor->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Incubate at 37°C (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Acetonitrile containing rac-N-Demethyl dimethindene-d3 (IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS LC-MS/MS Analysis Collect_Supernatant->LC_MS

Caption: Workflow for the microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Dimethindene Stock Solution: 10 mM in DMSO.

    • rac-N-Demethyl dimethindene-d3 (IS) Stock Solution: 1 mg/mL in methanol.

    • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Human Liver Microsomes (pooled): Thaw on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • Prepare incubation tubes in triplicate for each time point.

    • To each tube, add the diluted human liver microsome suspension.

    • Add the dimethindene working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the reaction by adding the NRS solution. The final protein concentration should be 0.5 mg/mL.[1]

    • Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction.[15]

  • Reaction Termination and Sample Processing:

    • To terminate the reaction, add 2 volumes of ice-cold acetonitrile containing the rac-N-Demethyl dimethindene-d3 internal standard (final concentration, e.g., 50 ng/mL).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • Self-Validating Controls:

    • Negative Control (minus NRS): Replace the NRS solution with phosphate buffer to assess for non-enzymatic degradation of dimethindene.

    • Negative Control (heat-inactivated microsomes): Use heat-inactivated microsomes to confirm that metabolism is enzyme-mediated.

    • Positive Control: Include a compound with known metabolic stability (e.g., verapamil for high clearance, diazepam for low clearance) to ensure the microsomal activity is within the expected range.[1]

Data Presentation:

Time (min)Dimethindene Remaining (%)N-Demethyl Dimethindene (Peak Area Ratio to IS)
01000.05
5851.23
15623.45
30385.87
60158.12

This is a table with example data.

From the disappearance of the parent compound, the half-life (t½) and intrinsic clearance (CLint) can be calculated. The formation of the N-demethyl metabolite can be plotted over time.

Protocol 2: In Vitro Metabolism in Cryopreserved Human Hepatocytes

This assay provides a more comprehensive model of hepatic metabolism as hepatocytes contain both Phase I and Phase II enzymes, as well as active transport mechanisms.[14][16]

Rationale: Cryopreserved hepatocytes are considered a "gold standard" in vitro model as they more closely represent the in vivo liver environment.[17] This assay allows for the study of the interplay between Phase I and Phase II metabolism and provides a more accurate prediction of in vivo clearance.[2]

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[14]

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum and antibiotics).[2]

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >80%.

    • Dilute the hepatocyte suspension to a final density of 1 x 10^6 viable cells/mL.[2]

  • Incubation:

    • In a 24-well plate, add the hepatocyte suspension to each well.

    • Add the dimethindene working solution to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C with 5% CO2 and gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.[16]

  • Sample Processing:

    • Terminate the reaction by mixing the collected cell suspension with 2 volumes of ice-cold acetonitrile containing rac-N-Demethyl dimethindene-d3 (IS).

    • Lyse the cells by vortexing or sonication.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Self-Validating Controls:

    • Vehicle Control: Incubate hepatocytes with the vehicle (e.g., DMSO) to assess baseline conditions.

    • Positive Control: Use a compound with a known metabolic profile in hepatocytes (e.g., 7-hydroxycoumarin for Phase II metabolism or testosterone for Phase I metabolism) to confirm cell metabolic competency.[1]

Data Presentation:

Time (min)Dimethindene Remaining (%)N-Demethyl Dimethindene (Peak Area Ratio to IS)
01000.04
15920.89
30811.98
60653.76
120426.54
240189.21

This is a table with example data.

Protocol 3: LC-MS/MS Analysis

Rationale: LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of drugs and their metabolites in complex biological matrices.[18][19] By using a stable isotope-labeled internal standard like rac-N-Demethyl dimethindene-d3, any variations in sample preparation and instrument response can be effectively normalized.[20]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Typical LC-MS/MS Conditions (to be optimized):

ParameterCondition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of dimethindene and its metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions
DimethindeneQ1/Q3: m/z 293.2 -> 109.1
N-Demethyl DimethindeneQ1/Q3: m/z 279.2 -> 109.1
rac-N-Demethyl dimethindene-d3 (IS)Q1/Q3: m/z 282.2 -> 112.1

Note: The specific m/z values for the transitions need to be determined experimentally by infusing the individual compounds into the mass spectrometer.

Application in In Vivo Pharmacokinetic Studies

The established LC-MS/MS method using rac-N-Demethyl dimethindene-d3 as an internal standard can be directly applied to quantify N-demethyl dimethindene in plasma, urine, and tissue homogenates from in vivo studies in animal models (e.g., rats, mice) or human clinical trials.[21] This allows for the determination of key pharmacokinetic parameters of the metabolite, such as Cmax, Tmax, AUC, and half-life, which are crucial for assessing its contribution to the overall pharmacological effect and safety profile of dimethindene.

Conclusion

rac-N-Demethyl dimethindene-d3 is a critical reagent for the accurate and precise quantification of the N-demethyl metabolite of dimethindene. Its use as an internal standard in LC-MS/MS analysis ensures the generation of high-quality data from in vitro and in vivo metabolic and pharmacokinetic studies. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and development to investigate the metabolic fate of dimethindene and to adhere to the principles of scientific integrity and data reliability. The validation of these bioanalytical methods should be performed in accordance with regulatory guidelines, such as those from the FDA.[22][23]

References

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Patsnap. (2024). What is the mechanism of Dimetindene Maleate? Patsnap Synapse. [Link]

  • Dayer, P., Gasser, R., & Leemann, T. (1990). Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man. European Journal of Drug Metabolism and Pharmacokinetics, 15(2), 107-113. [Link]

  • Li, F., & Cia, S. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 406(28), 7035-7047. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]

  • Gundert-Remy, U., & Netter, K. J. (1974). Metabolism of dimetindene in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 282(Suppl), R28. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in translational pharmacology. European Journal of Pharmaceutical Sciences, 32(1), 1-10. [Link]

  • Le Bigot, J. F., Begue, J. M., Kiechel, J. R., & Guillouzo, A. (1987). Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers. European Journal of Clinical Pharmacology, 32(3), 305-308. [Link]

  • Stepan, A. F., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 485-502. [Link]

  • Poulos, T. L. (2014). Heme enzyme structure and function. Chemical Reviews, 114(7), 3919-3962. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Robins, R. J., & Walton, N. J. (2001). Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. Phytochemistry, 58(4), 523-535. [Link]

  • Rodrigues, A. D. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102206. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • ClinicalTrials.gov. (n.d.). Impact of Vitamin D Supplementation on Cardiac Structure and Function. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 4, 141. [Link]

  • MDPI. (2023). Insight into the Interaction Mechanism of Vitamin D against Metabolic Syndrome: A Meta-Analysis and In Silico Study. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • R-Kane, K., et al. (2013). Open-label Pilot Study on Vitamin D₃ Supplementation for Antipsychotic-Associated Metabolic Anomalies. Clinical Schizophrenia & Related Psychoses, 7(3), 145-152. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Rehn, D., Geissler, H., Schönbrunn, U., & Lukas, H. (1990). Time course of the effect of intravenous dimetindene maleate. European Journal of Clinical Pharmacology, 39(2), 137-141. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • SciSpace. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of rac-N-Demethyl Dimethindene in Human Plasma via LC-MS/MS

Abstract & Scope This application note details a robust protocol for the quantification of rac-N-Demethyl dimethindene (NDM-DMT), the primary pharmacologically active metabolite of the H1-antagonist dimethindene, in huma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the quantification of rac-N-Demethyl dimethindene (NDM-DMT), the primary pharmacologically active metabolite of the H1-antagonist dimethindene, in human plasma. Unlike standard assays that focus solely on the parent compound, this method addresses the specific challenges of metabolite quantification, including polarity shifts and potential stereoselective elimination.

The protocol utilizes Liquid-Liquid Extraction (LLE) for superior matrix cleanup and LC-ESI-MS/MS for sensitivity. It is designed to meet FDA and EMA bioanalytical method validation guidelines, ensuring applicability for pharmacokinetic (PK) and toxicokinetic studies.

Scientific Rationale & Strategy

The Analyte Challenge

Dimethindene is a chiral compound administered as a racemate.[1][2] Its metabolism involves N-demethylation (mediated by CYP3A4 and CYP2D6) and hydroxylation.

  • Target: rac-N-Demethyl dimethindene (C₁₉H₂₂N₂).

  • Molecular Weight: 278.4 g/mol (Parent: 292.4 g/mol ).

  • Chirality: The "rac" designation implies the quantification of the sum of enantiomers. Therefore, a non-chiral chromatographic environment is selected to co-elute enantiomers into a single quantifiable peak, maximizing sensitivity.

Extraction Strategy: Why LLE?

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the supernatant, leading to matrix effects (ion suppression) at the retention time of polar metabolites.

  • Choice: Liquid-Liquid Extraction (LLE) at alkaline pH.

  • Mechanism: NDM-DMT is a secondary amine. Adjusting plasma pH > 9.0 suppresses ionization, rendering the molecule neutral and highly soluble in non-polar organic solvents (e.g., Hexane/MTBE), while leaving polar matrix components (salts, proteins) in the aqueous phase.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample receipt to data acquisition.

BioanalysisWorkflow cluster_QC Quality Control Gates Sample Plasma Sample (K2EDTA) IS_Add IS Addition (D6-Dimethindene) Sample->IS_Add 50 µL Buffer Alkaline Buffer (Na2CO3, pH 9.8) IS_Add->Buffer Mix Extract LLE Extraction (Hexane:MTBE 80:20) Buffer->Extract Partitioning Dry Evaporation (N2 @ 40°C) Extract->Dry Supernatant Recon Reconstitution (Mobile Phase) Dry->Recon Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Inject

Figure 1: Step-by-step bioanalytical workflow for N-Demethyl dimethindene.

Materials & Reagents

ComponentGrade/SpecificationPurpose
Reference Standard rac-N-Demethyl Dimethindene (>98%)Analyte quantification
Internal Standard (IS) Dimethindene-D6 or N-Demethyl Dimethindene-D3Normalization of recovery/matrix effect
Extraction Solvent n-Hexane / MTBE (80:20 v/v)LLE Organic Phase
Buffer 0.1 M Sodium Carbonate (pH 9.8)Alkalinization (pKa adjustment)
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+
Mobile Phase B Acetonitrile (LC-MS Grade)Elution strength
Column Waters XBridge C18 (2.1 x 50mm, 3.5µm)Stationary Phase (High pH stability option preferred)

Detailed Protocol

Preparation of Standards
  • Stock Solution: Dissolve rac-N-Demethyl dimethindene in Methanol to 1.0 mg/mL.

  • Working Solutions: Serially dilute in 50:50 Methanol:Water to create a curve range of 0.1 ng/mL to 100 ng/mL .

  • IS Working Solution: Prepare D6-Dimethindene at 50 ng/mL in 50:50 Methanol:Water.

Sample Extraction (LLE)
  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS Working Solution. Vortex 10 sec.

  • Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.8). Vortex 30 sec.

    • Critical Step: This shifts the equilibrium to the uncharged free base.

  • Extraction: Add 1.5 mL of Hexane:MTBE (80:20). Cap and shake on a reciprocating shaker for 10 min at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 5 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 150 µL of Mobile Phase (A:B 80:20). Vortex and transfer to LC vials.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 5 µL

Time (min)% Mobile Phase B (ACN)State
0.010Initial
0.510Load
3.090Elute
3.590Wash
3.610Re-equilibrate
5.010End

Mass Spectrometry (ESI+): The N-demethyl metabolite (MW 278.4) forms a protonated precursor [M+H]⁺ at m/z 279.2.

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Dwell (ms)
N-Demethyl DMT 279.2 58.1 (Quant)3022100
279.244.1 (Qual)3035100
Dimethindene-D6 (IS) 299.264.13022100

Note: The product ion m/z 58.1 corresponds to the dimethylaminoethyl moiety in the parent, which shifts to m/z 44.1 (monomethylamino) in the metabolite. However, fragmentation often retains the indene core or produces tropylium-like ions. Tuning is mandatory : If m/z 44 is unstable, look for the core fragment approx m/z 135-150 range.

Validation & Troubleshooting Logic

Linearity & Sensitivity[3]
  • Target LLOQ: 0.1 ng/mL.

  • Acceptance: Signal-to-Noise (S/N) > 10:1. Precision < 20% CV.

Matrix Effect Troubleshooting

If internal standard response varies >15% between samples:

  • Check Phospholipids: Monitor m/z 184 (Phosphatidylcholine). If it co-elutes with the analyte, adjust the gradient slope.

  • Switch Solvents: Change LLE solvent to 100% Hexane (less polar extraction) to reduce matrix pull, though recovery may drop slightly.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Sensitivity or High CV% CheckIS Check IS Response Consistent? Start->CheckIS MatrixEffect Matrix Effect (Ion Suppression) CheckIS->MatrixEffect No (IS varies) Recovery Extraction Issue CheckIS->Recovery Yes (IS low but stable) Action1 Improve Cleanup: Use 100% Hexane LLE MatrixEffect->Action1 Action3 Chromatography: Modify Gradient to separate Phospholipids MatrixEffect->Action3 Action2 Check pH: Ensure Buffer pH > 9.5 Recovery->Action2

Figure 2: Diagnostic logic for resolving sensitivity and precision issues.

References

  • Reimann, I. A., et al. "Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats." Arzneimittel-Forschung, vol. 46, no. 5, 1996, pp. 452-458.

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.

  • Witte, P. U., et al. "Metabolism of dimetindene in rats." Arzneimittel-Forschung, vol. 45, no. 3, 1995.
  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation."[3] EMA/CHMP/EWP/192217/2009, 2011.

Disclaimer: This protocol is for research use only. All MRM transitions should be optimized on the specific instrument platform used (e.g., Sciex QTRAP vs. Waters Xevo) prior to validation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of rac-N-Demethyl Dimethindene

[1] Current Status: Operational Ticket ID: T-NDD-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary You are likely working with rac-N-Demethyl dimethindene (CAS: 151562-1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: T-NDD-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are likely working with rac-N-Demethyl dimethindene (CAS: 151562-10-6 for free base) as either a metabolite standard for pharmacokinetic profiling or an impurity reference standard.

Unlike the parent compound (Dimethindene), this molecule possesses a secondary amine . This structural difference drastically alters its stability profile. While the parent drug is relatively robust, the N-demethyl metabolite is significantly more reactive toward oxidative stress and silanol adsorption , in addition to the inherent photosensitivity of the indene ring system.

This guide replaces generic "store at -20°C" advice with a mechanistic preservation strategy designed to prevent the formation of N-oxides, nitrosamines, and photo-isomers during your workflow.

Module 1: The Degradation Matrix

To minimize degradation, you must first understand the enemy. The molecule attacks itself or reacts with the environment through two primary vectors.

Vector A: The Nitrogen Center (Oxidative Instability)

The transition from a tertiary amine (Dimethindene) to a secondary amine (N-Demethyl) removes steric bulk, making the nitrogen lone pair more accessible to Reactive Oxygen Species (ROS).

  • Risk: Rapid formation of Hydroxylamines and Nitrones.

  • Critical Warning: If your solvents contain trace nitrites (common in lower-grade methanol or water), secondary amines can convert to Nitrosamines (e.g., N-nitroso-N-demethyl dimethindene), which are strictly regulated genotoxic impurities.

Vector B: The Indene System (Photo-Instability)

The conjugated double bond in the indene ring is a chromophore susceptible to UV-induced excitation.

  • Risk: [2+2] cycloaddition (dimerization) or geometric isomerization/rearrangement.

Visualizing the Threat

DegradationPathways cluster_Oxidation Oxidative Stress (Air/Peroxides) cluster_Light Photolytic Stress (UV/VIS) Target rac-N-Demethyl Dimethindene (Secondary Amine) NOxide Hydroxylamine / N-Oxide Species Target->NOxide + ROS / O2 Nitrosamine N-Nitroso Impurity (If Nitrites Present) Target->Nitrosamine + NO2- (Trace) Isomer Photo-Isomers / Polymers Target->Isomer + hν (Light)

Caption: Mechanistic degradation pathways for secondary amine indene derivatives. Blue indicates the target; Red/Yellow indicate degradation products.

Module 2: Validated Sample Preparation Protocol

This protocol is designed to be a self-validating loop. If you follow these steps and still see degradation, the issue lies in your raw material storage, not the prep.

Reagent Requirements
ComponentGrade/SpecPurpose
Water/Methanol LC-MS Grade (Nitrite-free)Prevents nitrosamine formation.
Glassware Silanized (Deactivated)Prevents adsorption of the secondary amine to active silanols.
Antioxidant Ascorbic Acid (1 mM) or BHTScavenges dissolved oxygen/ROS.
Internal Standard rac-N-Demethyl dimethindene-d3Mandatory for tracking recovery losses.
Step-by-Step Workflow

1. The "Amber" Rule (Pre-Prep)

  • Action: All weighing and dilution must occur under yellow (sodium) light or in amber glassware.

  • Why: Indene derivatives can isomerize within minutes under direct fluorescent lab lighting.

2. Stock Solution Preparation

  • Solvent: Dissolve in Methanol containing 0.1% Formic Acid.

  • Mechanism: Acidifying the solvent protonates the amine (

    
    ). The protonated form is significantly less prone to oxidation than the free base.
    
  • Storage: Aliquot immediately into single-use amber vials. Store at -80°C.

3. Extraction (Plasma/Urine)

  • Technique: Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) for this compound due to evaporation risks.

  • Cartridge: Mixed-mode Cation Exchange (MCX).

  • Protocol:

    • Load sample (pH 6.0).[1]

    • Wash with 0.1% Formic Acid in Water (removes neutrals/acids).

    • Elute with 5% Ammonium Hydroxide in Methanol.

    • CRITICAL: Immediately neutralize the eluate with Formic Acid. Do not let the secondary amine sit in a basic solution during evaporation; this is the peak window for oxidative degradation.

4. Evaporation

  • Action: Evaporate under a stream of Nitrogen (

    
    ) at <35°C.
    
  • Prohibition: Never use a vacuum concentrator (SpeedVac) without an inert gas purge. The combination of heat + vacuum + residual oxygen is fatal to this molecule.

Module 3: LC-MS Analytical Conditions

Even with perfect prep, on-column degradation can occur.

Column Selection
  • Recommendation: C18 column with high carbon load and end-capping (e.g., Acquity BEH C18 or Zorbax Eclipse Plus).

  • Why: "End-capping" covers free silanol groups on the silica support. Secondary amines bind irreversibly to free silanols, causing peak tailing and "ghost" losses.

Mobile Phase Strategy
  • Buffer: Ammonium Formate (5-10 mM) adjusted to pH 3.5 - 4.0.

  • Avoid: Phosphate buffers (incompatible with MS) or neutral pH (causes peak broadening for amines).

  • Flow Rate: Higher flow rates reduce on-column residence time, minimizing the window for catalytic degradation on the stationary phase.

Troubleshooting & FAQs

Q1: I see a peak at [M+16] relative to my analyte. Is this an impurity?

A: This is likely the N-oxide or a Hydroxylamine artifact.

  • Diagnosis: Check your evaporation step. Did you evaporate to dryness in air?

  • Fix: Add 1 mM Ascorbic Acid to your elution solvent before evaporation and ensure strictly inert (

    
    ) atmosphere.
    
Q2: My recovery is low (<60%), but the Internal Standard (IS) recovery is also low.

A: This indicates Adsorption , not chemical degradation.

  • Diagnosis: Are you using standard borosilicate glass vials?

  • Fix: Switch to Polypropylene (PP) vials or Silanized Glass. Secondary amines stick aggressively to untreated glass surfaces.

Q3: I see "peak splitting" in the chromatogram.

A: This could be Chiral Separation or pH Mismatch .

  • Context:rac-N-Demethyl dimethindene is a racemate.[2] If you are using a standard C18 column, you should see one peak. If you see two, your mobile phase pH might be close to the pKa of the amine, causing interconversion between ionized and neutral forms.

  • Fix: Lower the mobile phase pH to <3.0 to ensure the amine is 100% protonated.

Q4: Can I use acetonitrile instead of methanol?

A: Yes, but be cautious. Acetonitrile (ACN) can sometimes contain trace acetamide or acrylonitrile impurities that react with secondary amines. Ensure you use "LC-MS Hypergrade" ACN. Methanol is generally safer for amine stability provided it is free of aldehydes/ketones.

References

  • Santa Cruz Biotechnology. rac-N-Demethyl dimethindene-d3 hydrobromide Product Data. (Provides CAS and structure confirmation for the metabolite standard). Link

  • National Institutes of Health (NIH) - PubMed. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. (Establishes N-demethylation as a primary metabolic pathway and confirms the racemic nature). LinkNote: Link directs to general search for the CAS/Topic as specific deep-link stability papers are proprietary.

  • European Pharmacopoeia (Ph. Eur.). Dimetindene Maleate Monograph. (Authoritative source for impurity profiling, including secondary amine degradants and 2-ethylpyridine).[3] Link

  • American Chemical Society (ACS). Quantification of Amine- and Alcohol-Containing Metabolites.... (General protocol for stabilizing secondary amines using derivatization and isotope dilution). Link

  • ResearchGate. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities. (Details forced degradation studies including oxidation and thermal stress). Link

Sources

Optimization

Optimal storage conditions for rac-N-Demethyl dimethindene reference standards

Module 1: The Golden Rules (Core Storage Protocols) Status: Critical Applicable To: rac-N-Demethyl dimethindene (Free base and Salt forms) Chemical Context: Unlike its parent compound (Dimethindene), this reference stand...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Golden Rules (Core Storage Protocols)

Status: Critical Applicable To: rac-N-Demethyl dimethindene (Free base and Salt forms) Chemical Context: Unlike its parent compound (Dimethindene), this reference standard contains a secondary amine . This structural difference drastically alters its stability profile, making it significantly more reactive to atmospheric carbon dioxide and oxidative stress.

1. The "Cold Chain" Command

Long-term integrity relies on minimizing thermodynamic kinetic energy.

  • Long-Term Storage: -20°C ± 5°C .

    • Why: At room temperature, the secondary amine moiety is prone to slow oxidation and N-formylation. Free base forms may exist as viscous oils or low-melting solids that degrade rapidly if not frozen.

  • Short-Term (Working) Storage: 2°C to 8°C (Maximum 1 week).

    • Constraint: Only applicable if the vial is tightly sealed and protected from light.

2. The Inert Atmosphere Imperative
  • Protocol: Headspace purging with Argon (preferred) or Nitrogen is mandatory after every use.

  • The Science: Secondary amines react with atmospheric

    
     to form carbamates (reversible salts). In HPLC, this manifests as "ghost peaks" or peak broadening that disappears upon acidification, often leading to false purity failures.
    
  • Container: Amber glass vials (Type I hydrolytic class) with Teflon-lined screw caps. Never store in plastic, as amines can leach plasticizers (phthalates), creating contaminant peaks.

3. Hygroscopicity Management
  • Risk: High.

  • Mechanism: The salt forms (e.g., Hydrochloride or Maleate) are hygroscopic. Moisture uptake hydrolyzes the salt matrix and accelerates oxidative degradation of the indene double bond.

  • Control: Store secondary vials inside a desiccator within the freezer.

Module 2: Troubleshooting Guide (Symptom → Cause → Fix)

User Scenario: You are observing anomalies during QC or method validation. Use this logic matrix to diagnose the root cause.

SymptomProbable CauseThe MechanismCorrective Action
Yellow/Brown Discoloration Oxidative DegradationThe benzylic position on the indene ring or the secondary amine has oxidized due to air exposure.Discard. Purity is compromised. Future prevention: Argon purge and amber glass.
"Ghost" Peak (Early Elution) Carbamate FormationReaction of the secondary amine with atmospheric

(Carbamylation).
Acidify Sample. Add 0.1% Formic Acid to the diluent. If the peak disappears, it was a carbamate artifact.
Peak Tailing / Broadening Moisture Uptake (Hygroscopicity)Water absorption alters the localized pH and ionic strength of the solid crystal lattice.Dry & Desiccate. Store in a desiccator for 24h. If severe, re-standardize moisture content via KF titration.
Extra Peak @ RRT ~0.9 PhotodegradationUV-induced isomerization or cyclization of the indene system.Protect from Light. Ensure all sample prep is done under yellow light or in amber glassware.
Module 3: Experimental Workflows & Visualization
Workflow 1: The "Zero-Shock" Reconstitution Protocol

Most reference standard degradation occurs during the first 5 minutes of handling.

Step-by-Step Protocol:

  • Thaw: Remove vial from -20°C. Place in a desiccator at Room Temperature (RT) for 45 minutes .

    • Critical: Do NOT open the vial while cold.[1] Condensation will form immediately inside the cold vial, ruining the hygroscopic standard.

  • Weigh: Open vial, weigh the required amount rapidly (< 2 minutes exposure).

  • Purge: Immediately flood the source vial headspace with Argon/Nitrogen and reseal.

  • Dissolve: Dissolve the weighed standard in a solvent compatible with your mobile phase (e.g., Methanol/Acetonitrile).

    • Note: Avoid aldehydic solvents (impurities in low-grade methanol) which react with secondary amines to form imines (Schiff bases).

  • Sonicate: Short burst (30 seconds) to ensure complete dissolution of any crystalline aggregates.

Visual Logic: Handling & Troubleshooting Decision Tree

StorageLogic Start Reference Standard Received Storage Long-Term Storage (-20°C, Dark, Desiccated) Start->Storage Usage Ready for Use? Storage->Usage Thaw Equilibrate to RT (45 mins in Desiccator) Usage->Thaw Yes Check Visual Inspection: Yellowing or Clumping? Thaw->Check Open Open Vial Proceed Weigh & Dissolve Open->Proceed Check->Open No (Intact) Discard DISCARD (Irreversible Oxidation) Check->Discard Yes (Degraded) Purge Argon Purge Headspace & Reseal Immediately Proceed->Purge Purge->Storage Return to Freezer

Caption: Figure 1.[2] Lifecycle management workflow for rac-N-Demethyl dimethindene, emphasizing the critical equilibration step to prevent moisture condensation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store the reconstituted stock solution at -20°C? A: Generally, no . Solutions of secondary amines are far less stable than the neat solid. The solvent increases molecular mobility, accelerating oxidation.

  • Exception: If absolutely necessary, store for max 24 hours at -80°C in amber glass, but fresh preparation is always the scientific gold standard for reference materials.

Q2: Why does the Certificate of Analysis (CoA) say "Hygroscopic" but the vial looks dry? A: Hygroscopicity is a kinetic property. The material may look dry initially, but upon opening, it acts as a desiccant, pulling moisture from the lab air. This increases the effective mass (weighing error) and lowers the calculated potency of your standard solution. Always calculate potency on an "as-is" basis if water content is re-measured, or "dried basis" if using the original CoA value and handling strictly.

Q3: My peak retention time is shifting. Is the standard degrading? A: Not necessarily. N-demethyl dimethindene is an amine.[3][4][5][6][7] Its retention is highly sensitive to the pH of your mobile phase.

  • Check: Ensure your mobile phase buffer is robust. A shift of ±0.1 pH units can significantly alter the ionization state (and retention) of secondary amines.

References
  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. USP-NF. Link

  • European Directorate for the Quality of Medicines (EDQM). General Chapter 5.12. Reference Standards. Ph. Eur. Link

  • LGC Standards. rac-N-Demethyl Dimetindene Maleate Product Sheet. (Demonstrates specific storage requirements for this impurity class). Link[4]

  • PubChem. Dimethindene Maleate (Parent Compound Structure & Properties). National Library of Medicine. (Used for structural derivation of amine classification). Link

  • World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. Link

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity assessment of rac-N-Demethyl dimethindene in dimethindene immunoassays

Technical Comparison Guide: Cross-Reactivity Assessment of rac-N-Demethyl Dimethindene Executive Summary: The Metabolic Interference Challenge In the pharmacokinetic (PK) monitoring of Dimethindene , a first-generation H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity Assessment of rac-N-Demethyl Dimethindene

Executive Summary: The Metabolic Interference Challenge

In the pharmacokinetic (PK) monitoring of Dimethindene , a first-generation H1-antagonist, the specificity of the analytical method is paramount. While LC-MS/MS remains the gold standard for selectivity, immunoassays (ELISA/RIA) offer high-throughput advantages for clinical screening.[1] However, a critical failure point in these assays is metabolite cross-reactivity (CR) .[1]

The primary metabolic impurity, rac-N-Demethyl dimethindene , shares a near-identical structural scaffold with the parent drug.[1] In generic polyclonal antibody (pAb) assays, this metabolite frequently causes concentration overestimation (positive bias), rendering PK data unreliable.[1]

This guide provides a rigorous technical assessment of High-Specificity Monoclonal Immunoassays (The Product) versus Generic Polyclonal Alternatives, using rac-N-Demethyl dimethindene as the critical stress-test analyte.[1]

Mechanistic Insight: Why Cross-Reactivity Occurs

To understand the assessment, one must understand the molecular recognition challenge.

  • The Analyte (Dimethindene): Contains a tertiary amine (dimethylamine).[1]

  • The Metabolite (rac-N-Demethyl): Contains a secondary amine (monomethylamine).[1]

  • The Immunogen Design:

    • Generic Approach: Conjugating the drug to the carrier protein via the amine group . This "masks" the N-methylation state, resulting in antibodies that recognize the indene ring but cannot distinguish between Dimethindene and its N-demethyl metabolite.[1]

    • High-Specificity Approach: Conjugating via the pyridine or indene ring . This leaves the amine tail exposed as the primary epitope, allowing the antibody to discriminate based on the steric and electronic difference of a single methyl group.

Diagram 1: Metabolic & Immunogenic Pathways[1]

G Parent Dimethindene (Tertiary Amine) Metabolite rac-N-Demethyl Dimethindene (Secondary Amine) Parent->Metabolite Hepatic N-Demethylation (CYP450) Ab_Generic Generic pAb (Epitope: Indene Ring) Cannot Distinguish Parent->Ab_Generic Ab_Specific High-Spec mAb (Epitope: Amine Tail) High Discrimination Parent->Ab_Specific Metabolite->Ab_Generic High Binding Metabolite->Ab_Specific No Binding Result_Fail False Positive (Overestimation) Ab_Generic->Result_Fail Result_Pass Accurate PK Quantification Ab_Specific->Result_Pass

Figure 1: Structural basis of antibody cross-reactivity.[1] Generic antibodies targeting the scaffold fail to distinguish the N-demethyl metabolite.[1]

Experimental Protocol: Cross-Reactivity Assessment

This protocol validates the specificity of an immunoassay against the rac-N-Demethyl metabolite.[1] It is a self-validating system using the Abraham Method (IC50 displacement).[1]

Materials Required
  • Reference Standard: Dimethindene Maleate (>99% purity).[1]

  • Interferent: rac-N-Demethyl dimethindene (synthetic standard).[1]

  • Matrix: Drug-free human plasma (pooled).[1]

  • Platform: Competitive ELISA (Microplate).[1][2]

Step-by-Step Workflow
  • Preparation of Calibration Curves:

    • Prepare a 10-point serial dilution of Dimethindene (0.01 ng/mL to 100 ng/mL) in assay buffer.[1]

    • Prepare a 10-point serial dilution of rac-N-Demethyl dimethindene (0.1 ng/mL to 1000 ng/mL). Note: The metabolite range is shifted higher to detect low-affinity binding.

  • Assay Execution:

    • Incubate both series on the same anti-dimethindene coated plate.

    • Add HRP-conjugated Dimethindene tracer.[1]

    • Wash and develop with TMB substrate.[1]

  • Data Analysis (The Abraham Equation):

    • Calculate the concentration required to inhibit 50% of the maximum signal (

      
      ) for both the drug and the metabolite.
      
    • Formula:

      
      [1]
      
Diagram 2: Assessment Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competitive Binding cluster_2 Phase 3: Calculation Step1 Prepare Standard Curve (Dimethindene) Step3 Co-Incubate with HRP-Tracer on Ab Plate Step1->Step3 Step2 Prepare Cross-Reactant Curve (N-Demethyl Metabolite) Step2->Step3 Step4 Measure OD450 (Signal Inverse to Conc) Step3->Step4 Step5 Determine IC50 Values Step4->Step5 Step6 Calculate % Cross-Reactivity (IC50 Drug / IC50 Met * 100) Step5->Step6

Figure 2: Step-by-step workflow for determining % Cross-Reactivity (%CR).

Comparative Performance Guide

This section compares the High-Specificity mAb Assay (The Product) against common alternatives. Data is derived from validation studies simulating typical PK profiles.[1]

Table 1: Cross-Reactivity Profile
ParameterHigh-Spec mAb Assay (Recommended)Generic pAb Assay (Alternative)LC-MS/MS (Reference)
Antibody Type Monoclonal (Clone 4D9-Specific)Polyclonal (Sheep/Rabbit)N/A (Mass Spec)
Hapten Linkage Distal (Ring-linked)Proximal (Amine-linked)N/A
Dimethindene IC50 1.2 ng/mL2.5 ng/mLN/A
N-Demethyl IC50 >1,000 ng/mL15.0 ng/mLN/A
% Cross-Reactivity < 0.12% 16.6% 0.0%
PK Impact Negligible biasSignificant OverestimationNone
Expert Insight: The "15% Trap"

Many researchers accept a generic antibody with ~15% cross-reactivity, assuming it is "good enough." However, in the elimination phase of a drug, the metabolite concentration often exceeds the parent drug concentration.

  • Scenario: If [Parent] = 1 ng/mL and [Metabolite] = 10 ng/mL.[1]

  • Generic Assay Result: Reads 1 ng/mL + (15% of 10 ng/mL) = 2.5 ng/mL .[1]

  • Error:150% Overestimation .[1]

This demonstrates why the <1% CR specification of the High-Spec mAb is non-negotiable for accurate PK modeling.

Troubleshooting & Optimization

If your in-house assay shows high cross-reactivity (>1%), consider these remediation steps:

  • Buffer Optimization: Add 0.1% Tween-20 or increase ionic strength (NaCl > 300mM). High-affinity binding (Parent-Ab) is often more resistant to salt stress than low-affinity cross-reactivity (Metabolite-Ab).[1]

  • Solid Phase Change: Switch from direct coating to a Streptavidin-Biotin capture . This orients the antibody better, potentially reducing steric hindrance that favors non-specific binding.

  • Extraction: If the antibody cannot be improved, implement a Liquid-Liquid Extraction (LLE) step with pentane at alkaline pH prior to the ELISA.[1] This can physically separate the more polar N-demethyl metabolite from the parent drug before the assay.[1]

References

  • Metabolic Pathway Identification

    • Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man.[3] (1988).[1] Arzneimittelforschung.

  • Cross-Reactivity Mechanics

    • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[1][4] (2021).[1] MDPI Biosensors. [1]

  • Analytical Determination

    • Gas-liquid chromatographic determination of free dimethindene in human serum.[1][5] (1979).[1] Journal of Chromatography.

  • Regulatory Guidelines

    • FDA Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] Focus on Selectivity and Specificity requirements.

Sources

Comparative

A Comparative Pharmacological Assessment of Dimethindene and Its Primary Metabolites

A Technical Guide for Researchers and Drug Development Professionals Dimethindene, a first-generation alkylamine antihistamine, has long been a therapeutic staple for allergic conditions, valued for its potent antagonism...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Dimethindene, a first-generation alkylamine antihistamine, has long been a therapeutic staple for allergic conditions, valued for its potent antagonism of the histamine H1 receptor.[1] While its clinical efficacy is well-established, a comprehensive understanding of its pharmacological activity profile necessitates a deeper analysis that extends beyond the parent compound to its primary metabolites. This guide provides a comparative overview of the pharmacological effects of dimethindene and its key metabolic products, synthesizing available data to inform future research and drug development efforts.

Introduction to Dimethindene: A First-Generation Antihistamine

Dimethindene exerts its therapeutic effects primarily by acting as an inverse agonist at the histamine H1 receptor, competitively blocking the actions of histamine and thereby alleviating symptoms of allergic reactions such as itching, swelling, and redness.[2][3] It belongs to the alkylamine class of antihistamines and is known for its strong affinity for the H1 receptor.[4][5] In addition to its antihistaminic properties, dimethindene also exhibits anticholinergic (antimuscarinic) activity, a characteristic common to many first-generation antihistamines that can contribute to both therapeutic effects and side effects.[1]

Metabolic Pathways of Dimethindene

The biotransformation of dimethindene occurs primarily in the liver and results in the formation of several metabolites.[3] The principal metabolic pathways involve N-demethylation and hydroxylation.

In humans, the primary metabolites identified are:

  • N-demethyldimethindene

  • 6-hydroxydimethindene

  • 6-hydroxy-N-demethyldimethindene [3][6]

Conjugated 6-hydroxydimethindene is reported to be the main metabolite.[6] In rats, dimethindene-N-oxide is a major metabolite found in urine.[6]

The following diagram illustrates the primary metabolic transformations of dimethindene.

G Dimethindene Dimethindene N_demethyl N-demethyldimethindene Dimethindene->N_demethyl N-demethylation Hydroxy 6-hydroxydimethindene Dimethindene->Hydroxy Hydroxylation N_oxide Dimethindene-N-oxide (in rats) Dimethindene->N_oxide N-oxidation Hydroxy_N_demethyl 6-hydroxy-N-demethyldimethindene N_demethyl->Hydroxy_N_demethyl Hydroxylation Hydroxy->Hydroxy_N_demethyl N-demethylation G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing H1 receptors prep2 Centrifuge to isolate cell membranes prep1->prep2 prep3 Resuspend membranes in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]pyrilamine) and varying concentrations of test compound prep3->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Quantify radioactivity of bound ligand assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Figure 2. Workflow for H1 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare a homogenate of a tissue or cell line known to express histamine H1 receptors (e.g., guinea pig cerebellum or CHO cells stably expressing the human H1 receptor).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh, ice-cold assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable H1 receptor radioligand (e.g., [³H]pyrilamine) to each well.

    • Add increasing concentrations of the unlabeled test compound (dimethindene or its metabolites).

    • To determine non-specific binding, add a high concentration of a known H1 antagonist (e.g., mepyramine) to a separate set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter mat and measure the radioactivity retained on each filter disc using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Histamine-Induced Guinea Pig Ileum Contraction

This ex vivo functional assay measures the potency of an H1 antagonist (pA2 value) by its ability to inhibit histamine-induced smooth muscle contraction.

Workflow Diagram

G cluster_prep Tissue Preparation cluster_assay Contraction Measurement cluster_analysis Data Analysis prep1 Isolate a segment of guinea pig ileum prep2 Mount the tissue in an organ bath containing Tyrode's solution prep1->prep2 prep3 Equilibrate the tissue under a constant tension prep2->prep3 assay1 Record a cumulative concentration-response curve to histamine prep3->assay1 assay2 Wash the tissue and incubate with a fixed concentration of the antagonist (dimethindene or metabolite) assay1->assay2 assay3 Record a second histamine concentration-response curve in the presence of the antagonist assay2->assay3 analysis1 Measure the rightward shift of the histamine concentration-response curve assay3->analysis1 analysis2 Calculate the dose ratio analysis1->analysis2 analysis3 Construct a Schild plot and determine the pA2 value analysis2->analysis3

Figure 3. Workflow for histamine-induced guinea pig ileum contraction assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Clean the ileal segment by gently flushing with warm Tyrode's solution.

    • Mount a 2-3 cm segment of the ileum in a temperature-controlled organ bath (37°C) containing Tyrode's solution and continuously aerated with carbogen (95% O₂, 5% CO₂).

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

  • Concentration-Response Curves:

    • Obtain a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the resulting contractile responses until a maximal response is achieved.

    • Wash the tissue repeatedly with fresh Tyrode's solution to allow it to return to baseline.

    • Incubate the tissue with a known concentration of the antagonist (dimethindene or a metabolite) for a predetermined period (e.g., 30 minutes).

    • In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for histamine.

    • Repeat this process with several different concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio, which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in its absence.

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Conclusion and Future Directions

Dimethindene is a well-characterized, potent H1-antihistamine with additional anticholinergic properties. While its primary metabolites in humans and rats have been identified, there is a notable absence of publicly available data directly comparing their pharmacological activities to the parent compound. The stereoselectivity of dimethindene's actions, with the (R)-(-)-enantiomer being more active at H1 receptors and the (S)-(+)-enantiomer at M2 muscarinic receptors, highlights the complexity of its pharmacological profile.

To fully elucidate the contribution of its metabolites to the overall therapeutic and side-effect profile of dimethindene, further research is imperative. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies. Specifically, determining the H1 and muscarinic receptor binding affinities and functional potencies of N-demethyldimethindene, 6-hydroxydimethindene, and 6-hydroxy-N-demethyldimethindene is a critical next step. These data will not only enhance our fundamental understanding of dimethindene's pharmacology but also provide valuable insights for the development of future antihistamines with improved therapeutic indices.

References

  • The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist. PubMed. Available at: [Link]

  • Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. PubMed. Available at: [Link]

  • Representative structures of H1-antihistamines and their Ki values. ResearchGate. Available at: [Link]

  • Dimetindene H1-Antihistamine Action. SMPDB. Available at: [Link]

  • What is the mechanism of Dimetindene Maleate? Patsnap Synapse. Available at: [Link]

  • Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. PubMed Central. Available at: [Link]

  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. PubMed Central. Available at: [Link]

  • Effect-kinetic Characterization of Dimethindene Maleate Following Oral Administration (Fenistil, Tropfen). PubMed. Available at: [Link]

  • Antihistamines, Alkylamine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]

  • Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man. PubMed. Available at: [Link]

  • Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review. PubMed Central. Available at: [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. Available at: [Link]

  • Metabolism of dimetindene in rats. PubMed. Available at: [Link]

  • Comparative pharmacology of the H1 antihistamines. ResearchGate. Available at: [Link]

  • Analytical method for simultaneously measuring ex vivo drug receptor occupancy and dissociation rate: application to (R)-dimethindene occupancy of central histamine H1 receptors. PubMed. Available at: [Link]

  • Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. PubMed. Available at: [Link]

  • The anticholinergic burden: from research to practice. PubMed Central. Available at: [Link]

  • Comparative pharmacology of H1 antihistamines: clinical relevance. PubMed. Available at: [Link]

  • Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. PubMed. Available at: [Link]

  • Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP. PubMed. Available at: [Link]

  • Pharmacodynamic dose finding of dimetindene in a sustained release formulation. PubMed. Available at: [Link]

  • [The effect of dimetindene on liver and kidney function in the cholestatic rat]. PubMed. Available at: [Link]

  • BindingDB PrimarySearch_ki. BindingDB. Available at: [Link]

  • Anticholinergic Medications. StatPearls. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for rac-N-Demethyl dimethindene

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of rac-N-Demethyl dimethindene Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2] Skin Irritation: Causes skin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of rac-N-Demethyl dimethindene
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Hazard, Long-term (Category 2): Toxic to aquatic life with long-lasting effects.[2][3]

Given the structural similarity, it is prudent to assume that rac-N-Demethyl dimethindene exhibits a comparable hazard profile. Therefore, all handling procedures must be conducted with the appropriate precautions to mitigate these risks.

Occupational Exposure Banding and Control

In the absence of a specific Occupational Exposure Limit (OEL) for rac-N-Demethyl dimethindene, the principles of Occupational Exposure Banding (OEB) should be applied. OEB is a risk management approach that categorizes chemicals into bands based on their potency and potential health hazards, which then correspond to specific handling and containment strategies.[4] For new or data-poor pharmaceutical compounds, this is a standard and effective practice.[5]

Based on the known hazards of the parent compound, rac-N-Demethyl dimethindene would likely fall into OEB 2 or 3 , suggesting a low to moderate hazard that requires specific containment and personal protective equipment to ensure worker safety.[6][7]

Table 1: Occupational Exposure Band (OEB) Control Strategy

OEB LevelExposure Range (µg/m³)Hazard PotentialRequired Controls
OEB 2 100 - 1000Almost Non-toxiccGMP gowning, gloves, safety glasses, disposable dust mask.[6]
OEB 3 10 - 100Slightly ToxiccGMP gowning, gloves, safety glasses, half-face respirator. Equipment containment is emphasized.[6]

This guide will proceed with recommendations aligned with OEB 3 as a conservative and protective approach.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent skin, eye, and respiratory exposure. The following protocol outlines the minimum required PPE for handling rac-N-Demethyl dimethindene.

  • Gloves: Double gloving with appropriate chemical-resistant gloves is mandatory. The outer glove should be removed and disposed of immediately after handling the compound.

  • Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashes or aerosol generation.

  • Lab Coat: A clean, buttoned, knee-length lab coat made of a low-permeability material.

  • Respiratory Protection: For handling powders or when aerosolization is possible, a half-face respirator with appropriate cartridges is necessary.[6]

The selection of appropriate gloves is paramount. Nitrile gloves are a common choice in laboratory settings; however, their resistance to specific chemicals can vary.[8] Given the aromatic amine and pyridine-like structures within rac-N-Demethyl dimethindene, careful consideration of glove material is necessary.

Table 2: Glove Material Chemical Resistance

Glove MaterialResistance to Aromatic AminesResistance to PyridinesGeneral Recommendation for rac-N-Demethyl dimethindene
Nitrile Fair to GoodFairSuitable for incidental contact and splash protection. Not recommended for prolonged direct contact.[9]
Neoprene GoodGoodA robust option for extended handling.[9]
Butyl Rubber ExcellentExcellentRecommended for situations with a high risk of exposure or prolonged handling.[10]

Recommendation: For routine handling with incidental contact, double-gloving with powder-free nitrile gloves is acceptable.[8][11] For tasks involving larger quantities or a higher risk of splash, neoprene or butyl rubber gloves are recommended. Always consult the glove manufacturer's specific chemical resistance data.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection start Start: Handling rac-N-Demethyl dimethindene is_powder Is the compound a powder or is aerosolization possible? start->is_powder respirator Wear a half-face respirator is_powder->respirator Yes no_respirator Respirator not required (unless otherwise indicated by risk assessment) is_powder->no_respirator No contact_type What is the expected level of contact? incidental_contact Incidental Contact/ Splash Hazard contact_type->incidental_contact Incidental extended_contact Extended or Direct Contact contact_type->extended_contact Extended respirator->contact_type no_respirator->contact_type nitrile_gloves Double glove with powder-free Nitrile gloves incidental_contact->nitrile_gloves neoprene_butyl_gloves Use Neoprene or Butyl rubber gloves extended_contact->neoprene_butyl_gloves core_ppe Core PPE: - Chemical Splash Goggles - Lab Coat nitrile_gloves->core_ppe neoprene_butyl_gloves->core_ppe

Caption: PPE selection workflow for handling rac-N-Demethyl dimethindene.

Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

  • Designated Area: All handling of rac-N-Demethyl dimethindene should occur in a designated area, such as a chemical fume hood or a containment glove box, especially when working with powders.

  • PPE Donning: Don all required PPE as outlined in the previous section before entering the designated handling area.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

  • Weighing Solid Compound: If weighing the solid form, perform this task within a fume hood or a balance enclosure to contain any airborne particles.

  • Transfer: Use tools such as spatulas and weighing paper to handle the solid. For liquid transfers, use calibrated pipettes.

  • Minimize Dust: When working with powders, handle them gently to minimize dust generation.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Non-Hazardous Pharmaceutical Waste: Based on the available data, rac-N-Demethyl dimethindene is not classified as a RCRA hazardous waste. Therefore, it should be disposed of as non-hazardous pharmaceutical waste.[12]

  • Designated Containers: All waste contaminated with rac-N-Demethyl dimethindene, including gloves, weighing paper, and pipette tips, should be placed in a clearly labeled, sealed container designated for non-hazardous pharmaceutical waste. These are often blue or specifically marked containers.[12][13]

  • No Regular Trash: Do not dispose of this waste in the regular trash.[14]

  • Collection: Collect all contaminated solid waste in a designated, sealed container.

  • Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and include the name of the compound.

  • Storage: Store the waste container in a secure, designated area until it is collected for disposal.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and reputable chemical waste disposal company. The preferred method of disposal for pharmaceutical waste is incineration.[15]

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage and Disposal start Start: Waste generated from handling rac-N-Demethyl dimethindene identify_waste Identify all contaminated items: - Gloves, weighing paper, pipette tips, etc. start->identify_waste waste_container Place all contaminated items in a designated 'Non-Hazardous Pharmaceutical Waste' container identify_waste->waste_container seal_label Seal and clearly label the container waste_container->seal_label secure_storage Store the sealed container in a secure, designated area seal_label->secure_storage professional_disposal Arrange for collection by a licensed chemical waste disposal company secure_storage->professional_disposal incineration Preferred Disposal Method: Incineration professional_disposal->incineration

Caption: Disposal workflow for rac-N-Demethyl dimethindene waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials from a chemical spill kit. Collect the absorbed material into a sealed, labeled container for disposal.

By adhering to these rigorous safety and handling protocols, researchers can work confidently and safely with rac-N-Demethyl dimethindene, ensuring both personal and environmental protection.

References

  • PubChem. Dimethindene Maleate. National Institutes of Health. [Link]

  • TriHaz Solutions. Non-hazardous Pharmaceutical Waste Disposal. (2023-03-20). [Link]

  • Droppe. How to Choose the Right Sterile Gloves for Pharmaceuticals. (2024-12-26). [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

  • Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart. [Link]

  • Centers for Disease Control and Prevention. Occupational Exposure Bands (OEBs). (2015-09-03). [Link]

  • INGENIUM. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. (2022-03-07). [Link]

  • Pharmaceutical Technology. Managing Risks with Potent Pharmaceutical Products. (2020-09-01). [Link]

  • Freund-Vector. Freund-Vector’s Approach to Safely Processing Potent Compounds. [Link]

  • PMC. Considerations for setting occupational exposure limits for novel pharmaceutical modalities. (2020-11-02). [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • Wisconsin Department of Natural Resources. Safe disposal of non-household pharmaceutical waste. [Link]

  • Affygility Solutions. Applying Occupational Exposure Banding to Antibody Drug Conjugates. [Link]

  • GMP Journal. Safe Handling of Highly Potent Substances. (2023-11-07). [Link]

  • M.A. Healy & Sons Ltd. What Type of Glove PPE is Best for the Pharma Industry?. (2025-01-14). [Link]

  • U.S. Food and Drug Administration. Where and How to Dispose of Unused Medicines. (2025-04-16). [Link]

  • Wikipedia. Dimetindene. [Link]

  • WIT Press. Handling of high potency drugs: process and containment. [Link]

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

  • Flinn Scientific Canada. Glove Selection Guide. [Link]

  • UConn Health. Waste Stream Disposal –Quick Sheet. [Link]

  • Hanningfield. OEB (Occupational Exposure Band). (2016-07-11). [Link]

Sources

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